molecular formula C7H5ClN2 B596633 2-(5-Chloropyridin-2-yl)acetonitrile CAS No. 185315-51-9

2-(5-Chloropyridin-2-yl)acetonitrile

Cat. No.: B596633
CAS No.: 185315-51-9
M. Wt: 152.581
InChI Key: QTWRIBCYEVDIBA-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)acetonitrile is a versatile and valuable chemical intermediate in medicinal chemistry and agrochemical research. Its primary utility stems from the reactivity of the nitrile group, which can be readily transformed into other critical functional groups, such as tetrazoles, amides, and carboxylic acids, enabling the rapid diversification of chemical libraries. The electron-deficient chloropyridine scaffold is a privileged structure in drug design, often contributing to improved target binding and pharmacokinetic properties. This compound is frequently employed in the synthesis of novel heterocyclic systems, particularly as a key building block for the preparation of fused pyrimidine and pyridine derivatives that act as kinase inhibitors. For instance, derivatives of this core structure have been investigated for their potential as selective kinase inhibitors in oncology research . Furthermore, the 5-chloro-2-pyridyl moiety is a common structural element in the development of advanced herbicides and pesticides , making this nitrile a critical precursor for constructing novel agrochemical candidates. Its role in facilitating structure-activity relationship (SAR) studies through efficient late-stage functionalization makes it an indispensable tool for researchers in hit-to-lead and lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRIBCYEVDIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729045
Record name (5-Chloropyridin-2-yl)acetonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-51-9
Record name 5-Chloro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185315-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 185315-51-9

This technical guide provides a comprehensive overview of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 185315-51-9[3]
Molecular Formula C₇H₅ClN₂[2][3]
Molecular Weight 152.58 g/mol [2][3]
Physical Form Solid-
Storage 2-8°C[2]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be proposed based on established chemical transformations for analogous compounds.[5] A common approach involves the nucleophilic substitution of a halogenated pyridine derivative with a cyanide salt.

Proposed Synthetic Pathway

A potential synthesis route starts from the commercially available 2-chloro-5-methylpyridine. The methyl group can be halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) to yield 2-chloro-5-(bromomethyl)pyridine. This intermediate can then undergo a nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to afford the final product, this compound.

G 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 2-chloro-5-(bromomethyl)pyridine 2-chloro-5-(bromomethyl)pyridine 2-chloro-5-methylpyridine->2-chloro-5-(bromomethyl)pyridine NBS, Radical Initiator This compound This compound 2-chloro-5-(bromomethyl)pyridine->this compound NaCN, DMSO

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocol

Step 1: Synthesis of 2-chloro-5-(bromomethyl)pyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.[5]

  • Remove the solvent under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-5-(bromomethyl)pyridine in an anhydrous polar aprotic solvent such as DMSO.

  • Carefully add sodium cyanide (NaCN) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its completion by TLC.[5]

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[5]

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the acetonitrile group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methylene carbon.[6]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (152.58 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and a singlet for the two protons of the methylene group adjacent to the nitrile. The chemical shifts and coupling patterns would be consistent with the substituted pyridine structure.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule, including the characteristic chemical shift of the nitrile carbon.[7][8]

2.3.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical mobile phase could consist of a mixture of acetonitrile and water, with or without a buffer, run through a C18 column.[9][10]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition Dissolve Sample Dissolve sample in mobile phase Injector Injector Dissolve Sample->Injector C18 Column C18 Column Injector->C18 Column UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram

Caption: General workflow for HPLC analysis.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.[1][2] The presence of the chloropyridine and nitrile functionalities allows for a variety of chemical modifications, making it a valuable intermediate in the development of new therapeutic agents and crop protection products.[11]

Role as a Synthetic Intermediate

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. The chlorine atom on the pyridine ring can be displaced by various nucleophiles, allowing for the introduction of different functional groups. This chemical versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Potential Biological Activity of Derivatives

While the biological activity of this compound itself is not well-documented, pyridine and acetonitrile moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][11][12]

Given that many biologically active molecules function by interacting with specific signaling pathways, it is plausible that derivatives of this compound could be designed to target key cellular processes. For instance, they could potentially act as enzyme inhibitors or receptor modulators.

G cluster_0 Drug Discovery Funnel Target ID Target Identification & Validation Hit ID Hit Identification Target ID->Hit ID Lead Gen Lead Generation (using this compound derivatives) Hit ID->Lead Gen Lead Opt Lead Optimization Lead Gen->Lead Opt Preclinical Preclinical Development Lead Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role in the drug discovery process.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its straightforward, albeit not formally published, synthesis and the reactivity of its functional groups make it an important tool for medicinal and synthetic chemists. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted to fully explore the therapeutic and commercial potential of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical characteristics, outlines a plausible synthetic pathway, and presents its spectroscopic profile. The information herein is intended to support research and development activities requiring a thorough understanding of this compound's molecular architecture.

Chemical Identity and Physical Properties

This compound is a solid, heterocyclic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol [3]
CAS Number 185315-51-9[3]
Canonical SMILES C1=CC(=NC=C1Cl)CC#N[3]
Physical Form Solid
Storage Conditions Store in a cool, dry, well-ventilated area[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a highly plausible and industrially relevant synthetic route involves the cyanation of a suitable precursor. Based on established chemical transformations for analogous pyridine derivatives, the most likely pathway is the nucleophilic substitution of a leaving group on the methylene bridge of a 2-(halomethyl)-5-chloropyridine derivative with a cyanide salt.[4][5][6][7]

A proposed two-step synthesis starting from the readily available 2-chloro-5-methylpyridine is outlined below.

Step 1: Free-Radical Halogenation of 2-Chloro-5-methylpyridine

The first step involves the chlorination of the methyl group of 2-chloro-5-methylpyridine to form 2-chloro-5-(chloromethyl)pyridine. This can be achieved through a free-radical halogenation reaction.

Step 2: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

The resulting 2-chloro-5-(chloromethyl)pyridine can then be reacted with a cyanide source, such as sodium cyanide, to yield this compound.

Proposed Experimental Protocol: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

This theoretical protocol is based on general procedures for the cyanation of benzylic and heterocyclic halides.[4][5]

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable volume of DMSO.

  • Add sodium cyanide (1.1 to 1.5 molar equivalents) to the solution.

  • Heat the reaction mixture to 50-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 2-Chloro-5-(chloromethyl)pyridine dissolve Dissolve in DMSO start->dissolve add_nacn Add NaCN dissolve->add_nacn react Heat and Stir (50-100 °C) add_nacn->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end_product End Product: This compound purify->end_product

Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methylene protons. The pyridine protons will appear as a set of coupled multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂CN) will likely appear as a singlet further upfield.

13C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm), and the methylene carbon will be observed at a higher field.

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
Pyridine H (3H, m)Pyridine C (5C)
Methylene H (2H, s)Methylene C (1C)
Nitrile C (1C)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C≡N stretch (nitrile)~2250Medium to Strong, Sharp
C-H stretch (aromatic)>3000Medium to Weak
C-H stretch (aliphatic)<3000Medium to Weak
C=C, C=N stretch (pyridine ring)~1600-1450Medium to Strong
C-Cl stretch~1100-1000Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 152, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Expected Fragmentation Pattern:

  • Loss of Cl: A fragment ion at m/z 117.

  • Loss of CN: A fragment ion at m/z 126.

  • Loss of CH₂CN: A fragment ion at m/z 112.

G cluster_fragmentation Mass Spectrometry Fragmentation M [M]⁺ m/z = 152 M_minus_Cl [M-Cl]⁺ m/z = 117 M->M_minus_Cl -Cl M_minus_CN [M-CN]⁺ m/z = 126 M->M_minus_CN -CN M_minus_CH2CN [M-CH₂CN]⁺ m/z = 112 M->M_minus_CH2CN -CH₂CN

Predicted mass spectrometry fragmentation pathway.

X-ray Crystallography

As of the date of this guide, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Therefore, experimental data on bond lengths and angles are not available. X-ray crystallographic analysis would be required to determine the precise three-dimensional arrangement of the atoms in the solid state, providing valuable insights into its intermolecular interactions and packing in the crystal lattice.

Biological Activity

While this compound itself is primarily utilized as a chemical intermediate, the broader class of substituted pyridineacetonitriles has been investigated for various biological activities.[1][2] The structural motif of a substituted pyridine ring is a common feature in many biologically active compounds. Further derivatization of this compound could lead to the discovery of novel compounds with potential applications in drug discovery and agrochemical development.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While a complete experimental dataset is not yet publicly available, this document consolidates the known information and provides a strong predictive framework for its synthesis and characterization. The information presented here will be a valuable resource for researchers and professionals working with this important chemical intermediate. Further experimental work, particularly X-ray crystallographic analysis and biological screening, would provide a more complete understanding of this molecule and its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The synthesis is presented as a two-step process, commencing with the chlorination of a suitable pyridine derivative, followed by a nucleophilic substitution to introduce the acetonitrile moiety. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring and a reactive nitrile group, allows for diverse chemical modifications, making it a crucial component in the synthesis of more complex, biologically active molecules.

Overview of the Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a two-step sequence. The first step is the free-radical chlorination of 2-chloro-5-methylpyridine to yield the key intermediate, 2-chloro-5-(chloromethyl)pyridine. The second step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion to afford the final product.

Synthesis_Pathway 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Reagents_Step1 Cl2, Initiator 2-Chloro-5-methylpyridine->Reagents_Step1 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Reagents_Step1->2-Chloro-5-(chloromethyl)pyridine Step 1: Chlorination Reagents_Step2 NaCN, Solvent 2-Chloro-5-(chloromethyl)pyridine->Reagents_Step2 This compound This compound Reagents_Step2->this compound Step 2: Cyanation

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

The synthesis of the intermediate 2-chloro-5-(chloromethyl)pyridine can be achieved through the chlorination of 2-chloro-5-methylpyridine. Several methods exist, including liquid-phase chlorination using chlorine gas with a radical initiator.

Protocol:

A solution of 2-chloro-5-methylpyridine in a suitable organic solvent (e.g., chlorobenzene) is charged into a reaction vessel equipped with a stirrer, thermometer, gas inlet, and a reflux condenser connected to a scrubbing system for acidic gases. An initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is added. The reaction mixture is heated to a temperature between 80-120°C. Chlorine gas is then bubbled through the solution at a controlled rate while maintaining the reaction temperature. The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of the starting material is achieved. Upon completion, the reaction mixture is cooled, and any excess dissolved chlorine and hydrogen chloride are removed by purging with an inert gas like nitrogen. The solvent is then removed under reduced pressure, and the crude 2-chloro-5-(chloromethyl)pyridine can be purified by distillation. A patent describes a process where the yield of the target product can reach about 90% by controlling the pH with an acid buffering agent.[3]

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine is displaced by a cyanide ion. This reaction is analogous to the well-established synthesis of benzyl cyanide from benzyl chloride.[4][5]

Protocol:

In a round-bottomed flask fitted with a reflux condenser, a solution of sodium cyanide in a mixture of ethanol and water is prepared. 2-Chloro-5-(chloromethyl)pyridine is then added to this solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC. After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization. The reaction of halogenoalkanes with cyanide ions is a standard nucleophilic substitution, and for primary halides like the starting material, it typically proceeds via an SN2 mechanism.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound based on literature and patent information.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

ParameterValueReference
Starting Material2-Chloro-5-methylpyridine[3]
ReagentsChlorine (gas), Initiator[3]
SolventOrganic Solvent (e.g., Chlorobenzene)[3]
Temperature80 - 160 °C[3]
Reaction Time12 - 20 hours[3]
pH4 - 5 (with buffer)[3]
Yield~90%[3]

Table 2: Synthesis of this compound

ParameterValue (Analogous Reaction)Reference
Starting Material2-Chloro-5-(chloromethyl)pyridine-
ReagentsSodium Cyanide (NaCN)[4]
SolventEthanol/Water mixture[4]
TemperatureReflux[6]
Reaction TimeSeveral hours[4]
Yield80-90% (for benzyl cyanide)[4]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation A1 Charge Reactor with 2-Chloro-5-methylpyridine, Solvent, and Initiator A2 Heat to 80-120°C A1->A2 A3 Introduce Chlorine Gas A2->A3 A4 Monitor Reaction by GC A3->A4 A5 Cool and Purge with N2 A4->A5 A6 Solvent Removal (Reduced Pressure) A5->A6 A7 Purification (Distillation) A6->A7 B1 Prepare NaCN solution in Ethanol/Water A7->B1 Intermediate B2 Add 2-Chloro-5-(chloromethyl)pyridine B1->B2 B3 Heat to Reflux B2->B3 B4 Monitor Reaction by TLC/GC B3->B4 B5 Cool to Room Temperature B4->B5 B6 Solvent Removal and Extraction B5->B6 B7 Drying and Solvent Evaporation B6->B7 B8 Purification (Chromatography/Recrystallization) B7->B8 Final Product Final Product B8->Final Product This compound

References

physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its molecular structure lends itself to further functionalization, making it a valuable building block in the development of novel bioactive molecules.[1][2]

Core Properties and Identifiers

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to distinguish this compound from its isomer, 2-Chloro-5-(cyanomethyl)pyridine (CAS 39891-09-3), as properties can differ significantly.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 185315-51-9[1][3][4][5][6][7]
Molecular Formula C₇H₅ClN₂[1][2][3][5][6][7]
Molecular Weight 152.58 g/mol [1][2][3][5][6]
Canonical SMILES C1=CC(=NC=C1Cl)CC#N[5]
InChI Key QTWRIBCYEVDIBA-UHFFFAOYSA-N[5]

Table 2: Physical Properties

PropertyValueReference
Physical State Solid (inferred)
Melting Point Data not available
Boiling Point Data not available
Solubility Low solubility in water; Soluble in some organic solvents (inferred)[8]

Spectral Data

Detailed spectral data is crucial for the structural confirmation and purity assessment of this compound. Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and MS are available for this compound from specialized chemical data providers.[9]

Stability and Handling

Stability: The compound is stable under normal storage conditions.[8]

Storage: For optimal stability, it is recommended to store the material in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Recommended storage temperatures are often between 2-8°C.[1][2]

Handling: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as chemical-impermeable gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Proposed Synthetic Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations. This two-step process begins with the commercially available precursor, 5-chloro-2-methylpyridine.

Caption: Proposed synthesis of this compound.

Theoretical Experimental Protocols

The following are detailed, theoretical methodologies for the proposed synthetic pathway. These protocols are based on standard procedures for similar chemical transformations.[10][11]

Step 1: Synthesis of 5-Chloro-2-(bromomethyl)pyridine via Radical Bromination

This procedure involves the free-radical bromination of the methyl group of 5-chloro-2-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator.

Materials:

  • 5-Chloro-2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 5-chloro-2-methylpyridine and anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash successively with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 5-chloro-2-(bromomethyl)pyridine can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound via Cyanation

This step involves a nucleophilic substitution reaction where the bromide in 5-chloro-2-(bromomethyl)pyridine is displaced by a cyanide ion.

Materials:

  • 5-Chloro-2-(bromomethyl)pyridine

  • Sodium cyanide (NaCN)

  • Acetone, dry

  • Benzene or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a three-necked, round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place finely powdered sodium cyanide (1.5 equivalents), a catalytic amount of sodium iodide (optional, to enhance reactivity), and dry acetone.

  • Reagent Addition: Add a solution of 5-chloro-2-(bromomethyl)pyridine in dry acetone to the flask.

  • Reaction: With vigorous stirring, heat the reaction mixture to reflux for several hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter with suction to remove the sodium bromide precipitate and any unreacted sodium cyanide. Wash the solid on the filter with a small amount of acetone.[10]

  • Concentration: Combine the filtrates and remove the acetone by distillation or rotary evaporation.[10]

  • Extraction: Dissolve the residual oil in a suitable organic solvent like benzene or ethyl acetate and wash with several portions of hot water to remove any remaining inorganic salts.[10]

  • Drying and Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation or recrystallization.[10]

Safety Information

A comprehensive Safety Data Sheet (SDS) is available for this compound.[3][4] Key hazards and precautions include:

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[3]

  • Irritation: It can cause skin and serious eye irritation.[3]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move the victim to fresh air. Seek immediate medical attention in all cases of exposure.[3]

The following diagram outlines the general safety workflow for handling this chemical in a laboratory setting.

G cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling a Review SDS b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area or fume hood b->c d Avoid creating dust c->d e Store properly in a cool, dry place d->e f Dispose of waste according to regulations e->f

References

Spectroscopic Profile of 2-(5-Chloropyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on the analysis of structurally similar compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 185315-51-9 Molecular Formula: C₇H₅ClN₂ Molecular Weight: 152.58 g/mol [1] Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60Doublet1HH-6 (Pyridine)
~7.80Doublet of Doublets1HH-4 (Pyridine)
~7.40Doublet1HH-3 (Pyridine)
~3.90Singlet2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~150.0C-2 (Pyridine)
~148.5C-6 (Pyridine)
~139.0C-4 (Pyridine)
~135.0C-5 (Pyridine)
~124.0C-3 (Pyridine)
~117.0-CN
~25.0-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~2250MediumC≡N Stretch
~1580, 1470, 1430StrongAromatic C=C and C=N Stretch
~1100StrongC-Cl Stretch
~830StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
152/154100 / 33[M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern)
117Moderate[M - Cl]⁺
90Moderate[M - Cl - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Further dilute the solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

Logical_Relationships MS Mass Spectrometry Structure Molecular Structure MS->Structure Molecular Weight & Fragmentation IR IR Spectroscopy IR->Structure Functional Groups H_NMR ¹H NMR H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton

Caption: Logical relationships between spectroscopic data and structural information.

References

An In-depth Technical Guide on the Solubility of 2-(5-Chloropyridin-2-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining its solubility. Furthermore, this guide presents a framework for the systematic evaluation of solubility in various organic solvents, crucial for process development, formulation, and analytical method design in the pharmaceutical industry.

Introduction to this compound

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been extensively published. Therefore, this section provides a template for researchers to systematically record their experimentally determined solubility data. The following table is designed for easy comparison of solubility in various solvents at a standardized temperature, such as 25°C (298.15 K).

Table 1: Experimentally Determined Solubility of this compound at 25°C

Organic SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetonitrile37.5Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Dichloromethane9.1Data to be determinedData to be determinede.g., Shake-Flask with UV-Vis Spectroscopy
e.g., Ethyl Acetate6.0Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Methanol32.7Data to be determinedData to be determinede.g., Shake-Flask with UV-Vis Spectroscopy
e.g., Toluene2.4Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis
e.g., Heptane1.9Data to be determinedData to be determinede.g., Shake-Flask with Gravimetric Analysis

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is contingent on standardized experimental procedures. The following sections detail the widely accepted shake-flask method, which can be coupled with either gravimetric or spectroscopic analysis to determine the equilibrium solubility of this compound.

The logical flow of operations for determining the solubility of an organic compound is depicted in the following diagram.

G start Start: Obtain pure this compound and selected organic solvent prep Prepare a supersaturated mixture of the compound in the solvent in a sealed flask start->prep equilibrate Equilibrate the mixture at a constant temperature with continuous agitation (e.g., 24-48 hours) prep->equilibrate separate Separate the solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of the solute in the saturated solution separate->analyze gravimetric Gravimetric Analysis: Evaporate a known volume of the filtrate and weigh the residue analyze->gravimetric  If compound is not volatile and thermally stable spectroscopic Spectroscopic Analysis (UV-Vis): Measure absorbance and calculate concentration using a calibration curve analyze->spectroscopic  If compound has a chromophore calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate spectroscopic->calculate end End: Report solubility data calculate->end

Workflow for Solubility Determination

This method is a reliable and straightforward approach for determining the thermodynamic solubility of a compound.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Screw-cap flasks or vials

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Drying oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a screw-cap flask containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed and that solid material remains in equilibrium with the solution.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to facilitate separation.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the solution. This can be achieved by placing the container in a drying oven at a temperature below the melting point of the compound or by using a rotary evaporator.

    • Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved solid.

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

This method is suitable if this compound exhibits absorbance in the UV-Visible region and the chosen solvent is transparent in that wavelength range.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • All materials listed for the gravimetric method (excluding the drying oven and desiccator for the final mass determination).

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

    • Determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated standard solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

    • After equilibration and phase separation, carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution factor

The solubility can then be converted to g/100 mL using the molecular weight of this compound (152.58 g/mol ).

Signaling Pathways and Logical Relationships

While there are no specific signaling pathways directly involving the solubility of this compound, the decision-making process for selecting a suitable analytical method for solubility determination can be represented as a logical relationship diagram.

G start Start: Determine Solubility of this compound check_chromophore Does the compound have a UV-Vis chromophore? start->check_chromophore check_solvent_transparency Is the solvent transparent at λmax? check_chromophore->check_solvent_transparency Yes check_thermal_stability Is the compound thermally stable and non-volatile? check_chromophore->check_thermal_stability No uv_vis_method Use UV-Vis Spectroscopy check_solvent_transparency->uv_vis_method Yes check_solvent_transparency->check_thermal_stability No end End: Method Selected uv_vis_method->end gravimetric_method Use Gravimetric Method gravimetric_method->end check_thermal_stability->gravimetric_method Yes check_thermal_stability->end No, consider alternative methods (e.g., HPLC)

Method Selection for Solubility Analysis

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The provided experimental protocols are robust and widely applicable in a research and development setting.

starting materials for 2-(5-Chloropyridin-2-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(5-chloropyridin-2-yl)acetonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the synthesis of the crucial precursor, 2-chloro-5-(chloromethyl)pyridine, and its subsequent conversion to the target molecule. Experimental protocols, quantitative data, and process diagrams are provided to facilitate laboratory-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a substituted pyridine ring, makes it an important component in the creation of a variety of biologically active molecules. The most direct and common synthetic pathway to this compound involves the nucleophilic substitution of a cyanide group onto a suitable precursor, typically 2-chloro-5-(chloromethyl)pyridine.

Synthesis of the Key Precursor: 2-Chloro-5-(chloromethyl)pyridine

The primary starting material for the synthesis of this compound is 2-chloro-5-(chloromethyl)pyridine. This precursor can be synthesized through several methods, most notably from 3-methylpyridine or 2-chloro-5-methylpyridine.

Synthesis from 3-Methylpyridine

A common industrial method involves the chlorination of 3-methylpyridine. This process can be carried out in the liquid phase, often using a catalyst to improve selectivity and yield.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, combine 3-methylpyridine, an organic solvent (e.g., nitrobenzene), an acidic buffer solution (e.g., sodium dihydrogen phosphate), and an initiator (e.g., phosphorus trichloride).

  • pH Adjustment: Adjust the pH of the solution to a range of 4-5.

  • Inerting: Purge the reactor with nitrogen.

  • Heating and Chlorination: While stirring, heat the mixture to 80-100 °C. Stop the nitrogen flow and introduce chlorine gas, continuing to heat the reaction to 120-160 °C for 12-20 hours.

  • Work-up: After the reaction is complete, stop heating and discontinue the chlorine flow. Purge the reactor with nitrogen to remove any remaining chlorine gas.

  • Isolation: Remove the solvent via distillation under reduced pressure to obtain a crude product, which is then purified to yield 2-chloro-5-(chloromethyl)pyridine.

This method can achieve a yield of approximately 90%.[1]

Synthesis from 2-Chloro-5-methylpyridine

An alternative route involves the side-chain chlorination of 2-chloro-5-methylpyridine. This reaction is typically a radical chlorination.

Experimental Protocol:

  • Reaction Setup: In a reaction flask equipped with a thermometer, condenser, and drying tube, place 2-chloro-5-methylpyridine.

  • Heating and Initiation: Heat the starting material to 100-140 °C. Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a chlorinating agent, such as trichloroisocyanuric acid.[2]

  • Reaction: Maintain the temperature and stir the mixture until the reaction is complete, which can be monitored by gas chromatography.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the mixture to remove by-products (e.g., cyanuric acid). The filtrate, containing the crude product, can be purified by distillation.

The yields for this method can vary, with some examples reporting yields around 70-85%.[2]

Synthesis of this compound

The final step in the synthesis is the conversion of 2-chloro-5-(chloromethyl)pyridine to this compound via a nucleophilic substitution reaction with a cyanide salt.

Nucleophilic Substitution with Sodium Cyanide

This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), which effectively dissolves the cyanide salt and promotes the SN2 reaction mechanism.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the starting material is typically slightly in excess.

  • Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to around 80-100 °C, depending on the desired reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the precursor, 2-chloro-5-(chloromethyl)pyridine.

Table 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 3-Methylpyridine

ParameterValueReference
Starting Material3-Methylpyridine[1]
Key ReagentsChlorine, PCl₃[1]
SolventNitrobenzene[1]
Temperature120-160 °C[1]
Reaction Time12-20 hours[1]
Yield~90%[1]

Table 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-methylpyridine

ParameterValueReference
Starting Material2-Chloro-5-methylpyridine[2]
Key ReagentsTrichloroisocyanuric acid, AIBN[2]
SolventNone (neat)[2]
Temperature100-140 °C[2]
Reaction TimeNot Specified[2]
Yield70-85%[2]

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in this guide.

Synthesis_Workflow_1 cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis SM1 3-Methylpyridine Precursor 2-Chloro-5-(chloromethyl)pyridine SM1->Precursor Liquid Phase Chlorination SM2 2-Chloro-5-methylpyridine SM2->Precursor Radical Chlorination FP This compound Precursor->FP Nucleophilic Substitution (NaCN, DMSO)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start: 2-Chloro-5-(chloromethyl)pyridine Sodium Cyanide DMSO Reaction Reaction: Heat and Stir Start->Reaction 1 Workup Work-up: Quench with Water Extract with Organic Solvent Reaction->Workup 2 Purification Purification: Dry and Concentrate Column Chromatography Workup->Purification 3 End Final Product: This compound Purification->End 4

Caption: Experimental workflow for the cyanation step.

References

The Methylene Bridge: An In-Depth Technical Guide to the Reactivity of Pyridylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylacetonitriles are a class of organic compounds characterized by a pyridine ring linked to a nitrile group through a methylene bridge. This seemingly simple structure belies a rich and versatile reactivity profile, primarily centered on the active methylene group. The electron-withdrawing nature of both the pyridine ring and the nitrile group renders the methylene protons acidic, making the corresponding carbanion a readily accessible and highly useful nucleophile in a wide array of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the methylene group in pyridylacetonitriles, including key reactions, mechanistic insights, experimental protocols, and their application in drug discovery.

Core Concepts: The Acidic Methylene Group

The key to understanding the reactivity of pyridylacetonitriles lies in the enhanced acidity of the methylene (-CH2-) protons. This heightened acidity is a direct consequence of the cumulative electron-withdrawing effects of the adjacent pyridine ring and the cyano group. Deprotonation of the methylene group by a suitable base generates a resonance-stabilized carbanion, often referred to as a pyridylacetonitrile enolate.

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) influences the stability of the carbanion and, consequently, the reactivity of the methylene group. The electron-withdrawing inductive and resonance effects of the nitrogen atom are most pronounced at the 2- and 4-positions, leading to greater stabilization of the carbanion.

Key Reactions of the Methylene Group

The nucleophilic carbanion generated from pyridylacetonitriles participates in a variety of important synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and pyridylacetonitriles are excellent substrates.[4] This reaction involves the condensation of the pyridylacetonitrile with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond. The initial product is a β-hydroxynitrile, which readily undergoes dehydration to yield the corresponding α,β-unsaturated nitrile.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="α,β-Unsaturated Nitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Alkoxide [label="+ R-CHO", color="#4285F4"]; Aldehyde -> Alkoxide [style=invis]; Alkoxide -> Product [label="- H₂O", color="#4285F4"]; } Knoevenagel Condensation Pathway

Table 1: Examples of Knoevenagel Condensation with Pyridylacetonitriles

Pyridylacetonitrile IsomerAldehyde/KetoneCatalystSolventYield (%)Reference
2-PyridylacetonitrileBenzaldehydePiperidineEthanolHigh[4]
4-Pyridylacetonitrile4-ChlorobenzaldehydeAmmonium acetateH2O:EtOH (1:1)95
3-Pyridylacetonitrile4-NitrobenzaldehydeNoneH2O:EtOH (1:1)98
Alkylation

The pyridylacetonitrile carbanion readily undergoes alkylation upon treatment with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, leading to a diverse range of substituted pyridylacetonitrile derivatives. The choice of base and solvent can be crucial for achieving high yields and minimizing side reactions, such as N-alkylation of the pyridine ring.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="Alkyl Halide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="α-Alkyl Pyridylacetonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> Product [label="+ R-X", color="#4285F4"]; AlkylHalide -> Product [style=invis]; } Alkylation of Pyridylacetonitrile

Table 2: Examples of Alkylation of Pyridylacetonitriles

Pyridylacetonitrile IsomerAlkylating AgentBaseSolventYield (%)Reference
2-PyridylacetonitrileBenzyl bromideNaHDMFGood[5]
PhenylacetonitrileBenzyl alcoholCuCl₂/TMEDAToluene99[2]
Michael Addition

As a soft nucleophile, the pyridylacetonitrile carbanion is an excellent donor in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.[6][7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are valuable intermediates in organic synthesis.

// Reactants Pyridylacetonitrile [label="Pyridylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; MichaelAcceptor [label="Michael Acceptor\n(e.g., α,β-unsaturated ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Carbanion [label="Pyridylacetonitrile Carbanion", fillcolor="#FBBC05", fontcolor="#202124"]; EnolateAdduct [label="Enolate Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="Michael Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyridylacetonitrile -> Carbanion [label="+ Base", color="#EA4335"]; Base -> Carbanion [style=invis]; Carbanion -> EnolateAdduct [label="+ Michael Acceptor", color="#4285F4"]; MichaelAcceptor -> EnolateAdduct [style=invis]; EnolateAdduct -> Product [label="+ H⁺", color="#4285F4"]; } Michael Addition Pathway

Table 3: Examples of Michael Addition with Pyridylacetonitriles

Pyridylacetonitrile IsomerMichael AcceptorBaseSolventYield (%)Reference
PhenylacetonitrileAcrylonitrilePiperidine-Good[8]
MalononitrileChalconesRosin-derived squaramideDichloromethaneup to 99
Various aminesAcrylonitrileLipases-43-86[9]
Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.[10][11] While not a direct reaction of a single pyridylacetonitrile molecule, it is a relevant transformation for pyridyl-containing dinitriles, showcasing the reactivity of the nitrile group in conjunction with an activated methylene group. This reaction is particularly useful for the synthesis of five- to eight-membered rings.[12]

Experimental Protocols

General Procedure for Knoevenagel Condensation of 2-Pyridylacetonitrile with an Aromatic Aldehyde

To a solution of 2-pyridylacetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, a catalytic amount of piperidine (0.1 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.[4]

General Procedure for Alkylation of 4-Pyridylacetonitrile

To a suspension of a strong base such as sodium hydride (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of 4-pyridylacetonitrile (1.0 eq) in DMF is added dropwise at 0 °C. The mixture is stirred for a period to ensure complete formation of the carbanion. The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Michael Addition of 2-Pyridylacetonitrile to an α,β-Unsaturated Ketone

To a solution of the α,β-unsaturated ketone (1.0 eq) and 2-pyridylacetonitrile (1.1 eq) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC. After the reaction is complete, the mixture is neutralized, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[6]

Applications in Drug Discovery and Development

The versatile reactivity of pyridylacetonitriles makes them valuable building blocks in the synthesis of a wide range of pharmaceuticals. The pyridine and nitrile moieties are common pharmacophores, and the ability to readily functionalize the methylene bridge allows for the fine-tuning of molecular properties for optimal biological activity.[1][13]

Milrinone: A phosphodiesterase 3 inhibitor used in the treatment of congestive heart failure, can be synthesized using a pyridylacetonitrile derivative. One synthetic route involves the condensation of 1-(4-pyridinyl)-2-propanone with ethoxymethylenemalononitrile.[4]

Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS. The synthesis of Nevirapine involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine as a key step.[1][14][15]

Etoricoxib: A selective COX-2 inhibitor used for the relief of pain and inflammation. While not directly synthesized from a simple pyridylacetonitrile, its synthesis involves a key intermediate, a substituted pyridine, which highlights the importance of functionalized pyridines in the construction of complex drug molecules.[10][16][17]

Conclusion

The methylene group in pyridylacetonitriles is a highly reactive center that serves as a versatile handle for a multitude of synthetic transformations. Its acidity, tunable by the position of the nitrogen in the pyridine ring, allows for the facile generation of a potent nucleophile. This reactivity has been harnessed in a variety of fundamental organic reactions, including Knoevenagel condensations, alkylations, and Michael additions, providing access to a rich diversity of complex molecular architectures. The prevalence of the pyridylacetonitrile scaffold and its derivatives in the synthesis of pharmaceuticals underscores its significance in medicinal chemistry and drug development. A thorough understanding of the principles governing the reactivity of this "methylene bridge" is therefore crucial for researchers and scientists aiming to design and synthesize novel bioactive compounds.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Contrary to typical aromatic compounds, the pyridine ring of this molecule is significantly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the chloro group, the pyridine nitrogen, and the cyanomethyl group. Consequently, direct electrophilic substitution on the pyridine ring is challenging and generally not a preferred synthetic route. Instead, the primary site of reactivity towards electrophiles is the active methylene bridge. This guide details the reactivity at this position and presents alternative strategies for the synthesis of derivatives with substituents on the pyridine ring, including a documented synthesis of a nitrated analog.

Introduction to this compound

This compound is a valuable building block in medicinal and agricultural chemistry. Its structure, featuring a substituted pyridine ring and a reactive acetonitrile moiety, offers multiple avenues for chemical modification. Understanding the reactivity of this molecule, particularly its behavior in electrophilic substitution reactions, is crucial for the efficient design and synthesis of novel compounds.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
CAS Number 185315-51-9
Appearance Solid
Melting Point 43-48 °C[1]

Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (SEAr) than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is further amplified in this compound by the presence of two additional deactivating groups:

  • 5-Chloro group: Halogens are deactivating via induction, withdrawing electron density from the ring.

  • 2-Cyanomethyl group: The nitrile group is strongly electron-withdrawing, both inductively and through resonance.

These combined effects significantly reduce the nucleophilicity of the pyridine ring, making direct electrophilic attack unfavorable under standard conditions. Electrophilic substitution on the pyridine ring, when it does occur, is predicted to proceed at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. However, no direct experimental evidence for such reactions on this compound has been reported in the reviewed literature.

Logical Relationship of Substituent Effects:

G cluster_0 Substituent Effects on Pyridine Ring Pyridine_Nitrogen Pyridine Nitrogen (Electron-withdrawing) Deactivated_Ring Highly Deactivated Pyridine Ring Pyridine_Nitrogen->Deactivated_Ring 5-Chloro_Group 5-Chloro Group (Inductively deactivating) 5-Chloro_Group->Deactivated_Ring 2-Cyanomethyl_Group 2-Cyanomethyl Group (Strongly deactivating) 2-Cyanomethyl_Group->Deactivated_Ring

Caption: Deactivating influence of substituents on the pyridine ring.

Reactivity of the Active Methylene Bridge

The most significant reactivity of 2-(pyridin-2-yl)acetonitrile derivatives towards electrophiles occurs at the α-carbon of the acetonitrile group. The protons on this methylene bridge are acidic due to the electron-withdrawing effects of the adjacent nitrile group and the pyridine ring. This allows for deprotonation to form a stabilized carbanion, which can then react with various electrophiles.

A notable example is the coupling of 2-pyridylacetonitrile with aromatic diazonium salts to yield arylhydrazones. This reaction proceeds under mild conditions and demonstrates the high nucleophilicity of the methylene carbon upon deprotonation.

Experimental Protocol: Synthesis of [(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile

This protocol is adapted from the synthesis of analogous compounds and illustrates the reactivity of the methylene group.

  • Diazotization: A solution of 4-chloroaniline (10 mmol) in 2M hydrochloric acid (15 mL) is cooled to 0-5 °C. A solution of sodium nitrite (10 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 15 minutes to form the diazonium salt solution.

  • Coupling Reaction: 2-Pyridylacetonitrile (10 mmol) is dissolved in ethanol (50 mL) containing sodium acetate (20 mmol). The solution is cooled to 0-5 °C.

  • The cold diazonium salt solution is added dropwise to the 2-pyridylacetonitrile solution with vigorous stirring, keeping the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.

Quantitative Data for Arylhydrazone Synthesis from 2-Pyridylacetonitrile:

Arylhydrazone DerivativeYield (%)Melting Point (°C)
[(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile92147-148
[(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrile90217-219
[(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrile81181-182

Data adapted from literature on 2-pyridylacetonitrile.

Experimental Workflow for Arylhydrazone Synthesis:

G Start Start Diazotization Diazotization of 4-Chloroaniline Start->Diazotization Coupling_Solution Preparation of 2-Pyridylacetonitrile Solution Start->Coupling_Solution Coupling_Reaction Coupling Reaction (0-5 °C) Diazotization->Coupling_Reaction Coupling_Solution->Coupling_Reaction Stirring Stirring at RT (1 hour) Coupling_Reaction->Stirring Filtration Filtration and Washing Stirring->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Product Recrystallization->Product

Caption: Workflow for the synthesis of arylhydrazones.

Alternative Strategies for Ring Substitution: Synthesis of a Nitrated Analog

Given the difficulty of direct electrophilic substitution on the pyridine ring of this compound, alternative synthetic strategies are employed to introduce substituents. A documented approach for obtaining a nitrated derivative involves the reaction of a pre-nitrated pyridine precursor with an acetonitrile synthon.

Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile

This synthesis avoids direct nitration of the target molecule. Instead, it utilizes 2-chloro-5-nitropyridine as the starting material.

Experimental Protocol:

  • A solution of potassium t-butoxide (2.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -50 °C under a nitrogen atmosphere.

  • A solution of 2-chloro-5-nitropyridine (1.0 eq) and (4-chlorophenoxy)acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature between -40 and -50 °C.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Glacial acetic acid (3.5 eq) is added, and the mixture is allowed to warm to room temperature.

  • The reaction is worked up by adding 5% HCl and extracting with diethyl ether and methylene chloride.

  • The combined organic extracts are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile.

Quantitative Data for the Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile:

ProductYield (%)Melting Point (°C)
(6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile7121.5-123.5

This synthesis demonstrates a viable, albeit low-yielding, route to a nitrated derivative.

Reaction Pathway for Nitrated Analog Synthesis:

G Start_Materials 2-Chloro-5-nitropyridine + (4-Chlorophenoxy)acetonitrile Reaction Potassium t-butoxide, THF -78 °C to RT Start_Materials->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile Purification->Final_Product

Caption: Synthesis of a nitrated analog.

Conclusion and Future Outlook

The electrophilic substitution chemistry of this compound is dominated by the reactivity of the active methylene bridge rather than the deactivated pyridine ring. Direct electrophilic aromatic substitution on the pyridine core is synthetically challenging and not a preferred method for introducing functionality. Researchers and drug development professionals should consider alternative strategies, such as the use of pre-functionalized pyridine precursors, to access derivatives with substitution on the aromatic ring. Future research may focus on the development of novel catalytic systems that could enable direct C-H functionalization of such deactivated pyridine rings under milder conditions, thereby providing more efficient synthetic routes to a wider range of derivatives.

References

An In-Depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(5-Chloropyridin-2-yl)acetonitrile is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a chlorinated pyridine ring and a nitrile group, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, and analytical characterization, with a particular focus on its application in drug development.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is available in various quantities, from milligrams to kilograms, to accommodate different scales of research and manufacturing.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
Sigma-AldrichAMBH2D6F57A5≥95%Inquire
ChemShuttleCS-012345≥98%1g, 5g, 10g, 25g
Acros PharmatechPRD256195.00% +5g, Bulk Order
MySkinRecipes8073998%50mg, 250mg
AlchimicaR007TJ4,5gNot Specified5g

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 185315-51-9[1][2][3]
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [2]
Appearance Solid
Storage Condition 2-8°C

Table 3: Analytical Spectral Data of this compound

Analytical TechniqueData
¹H NMR Spectral data available[4]
¹³C NMR Data not explicitly found in searches
IR Spectroscopy Data not explicitly found in searches
Mass Spectrometry Data not explicitly found in searches

Synthesis and Purification

Proposed Synthetic Workflow

G A 2-Chloro-5-(chloromethyl)pyridine E Reaction A->E B Cyanide Salt (e.g., NaCN, KCN) B->E C This compound D Solvent (e.g., DMSO, Acetonitrile) D->E F Work-up E->F G Purification F->G G->C

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine

  • Sodium cyanide (or Potassium cyanide)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as DMSO or acetonitrile.

  • Add sodium cyanide (or potassium cyanide) portion-wise to the solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent pairs for similar compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Column Chromatography:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A solvent system with an appropriate polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Application in Drug Development: Intermediate for Zopiclone and Eszopiclone

This compound is a crucial intermediate in the synthesis of the non-benzodiazepine hypnotic agents Zopiclone and its active S-enantiomer, Eszopiclone. These drugs are widely prescribed for the treatment of insomnia.

The synthesis of Zopiclone involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride, followed by a series of transformations.[5][6][7][8] While this compound is not directly used in the most commonly cited synthetic routes for Zopiclone, its structural similarity to key precursors suggests its potential use in alternative synthetic strategies. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for constructing the cyclopyrrolone core of Zopiclone.

Signaling Pathway of Zopiclone/Eszopiclone

Zopiclone and Eszopiclone exert their sedative and hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific site on the GABAA receptor complex, distinct from the benzodiazepine binding site, and allosterically enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent neuronal inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A GABAA Receptor GABA->GABA_A Binds GABA->GABA_A Cl_channel Chloride Channel GABA_A->Cl_channel Opens Zopiclone Zopiclone/ Eszopiclone Zopiclone->GABA_A Binds to α subunit Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Mechanism of action of Zopiclone/Eszopiclone.

Disclaimer: The experimental protocols provided are proposed based on standard chemical transformations and may require optimization. Researchers should always adhere to appropriate laboratory safety procedures.

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 2-(5-Chloropyridin-2-yl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of heterocyclic compounds utilizing 2-(5-Chloropyridin-2-yl)acetonitrile as a key starting material. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Application Note 1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes. This methodology can be effectively applied to this compound to construct the thieno[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. The reaction proceeds via a Knoevenagel condensation of the active methylene group of the nitrile with a carbonyl compound, followed by the addition of elemental sulfur and subsequent cyclization.

Experimental Protocol: Synthesis of 2-Amino-6-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile

This protocol describes the synthesis of a representative thieno[2,3-b]pyridine derivative using cyclohexanone as the carbonyl component.

Materials:

  • This compound

  • Cyclohexanone

  • Elemental Sulfur

  • Morpholine (or another suitable base, e.g., triethylamine, piperidine)

  • Ethanol (or another suitable solvent, e.g., methanol, DMF)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.53 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

  • To this suspension, add morpholine (0.96 g, 11 mmol) dropwise at room temperature with vigorous stirring.

  • After the addition of the base, the reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.

  • The solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-amino-6-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile.

  • The purified product should be dried in a vacuum oven at 50-60 °C.

Quantitative Data

The following table summarizes typical quantitative data for the Gewald reaction with substrates similar to this compound. Actual yields may vary depending on the specific carbonyl compound and reaction conditions used.

ParameterValue
Molar Ratio (Nitrile:Carbonyl:Sulfur:Base) 1 : 1.1 : 1.1 : 1.1
Reaction Temperature (°C) 78 (Reflux in Ethanol)
Reaction Time (hours) 2 - 4
Typical Yield (%) 60 - 85
Solvent Ethanol
Catalyst Morpholine

Experimental Workflow

Gewald_Reaction_Workflow start Start reagents Combine Reactants: - this compound - Carbonyl Compound - Elemental Sulfur - Solvent (Ethanol) start->reagents add_base Add Base (Morpholine) dropwise at RT reagents->add_base reflux Heat to Reflux (78 °C, 2-4 h) add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Ethanol and Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines via the Gewald reaction.

Application Note 2: Synthesis of 1,3-Dithiole-2-thiones

The reaction of active methylene compounds, such as this compound, with carbon disulfide in the presence of a suitable base provides a straightforward route to 1,3-dithiole-2-thione derivatives. These sulfur-rich heterocyclic compounds are of interest in materials science and as intermediates in the synthesis of more complex sulfur-containing molecules.

Experimental Protocol: Synthesis of 4-(5-Chloropyridin-2-yl)-5-cyano-1,3-dithiole-2-thione

This protocol outlines the synthesis of a 1,3-dithiole-2-thione derivative from this compound.

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil) or another suitable base (e.g., sodium ethoxide)

  • Anhydrous Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Diethyl Ether

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of this compound (1.53 g, 10 mmol) in anhydrous DMF (10 mL) is added dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • Carbon disulfide (0.84 g, 11 mmol) is then added dropwise to the reaction mixture at 0 °C. The color of the reaction mixture will typically change to a deep red or brown.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water (100 mL).

  • The aqueous mixture is then acidified to pH 3-4 with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure 4-(5-Chloropyridin-2-yl)-5-cyano-1,3-dithiole-2-thione.

  • The purified product is dried under vacuum.

Quantitative Data

The following table presents representative quantitative data for the synthesis of 1,3-dithiole-2-thiones from active methylene nitriles.

ParameterValue
Molar Ratio (Nitrile:Base:CS₂) 1 : 1.1 : 1.1
Reaction Temperature (°C) 0 to Room Temperature
Reaction Time (hours) 12 - 16
Typical Yield (%) 50 - 75
Solvent Anhydrous DMF
Base Sodium Hydride

Experimental Workflow

Dithiole_Synthesis_Workflow start Start prepare_base Prepare NaH suspension in anhydrous DMF under N₂ start->prepare_base cool_base Cool to 0 °C prepare_base->cool_base add_nitrile Add this compound solution dropwise at 0 °C cool_base->add_nitrile stir1 Stir at 0 °C for 30 min add_nitrile->stir1 add_cs2 Add Carbon Disulfide dropwise at 0 °C stir1->add_cs2 stir2 Stir at RT for 12-16 h add_cs2->stir2 quench Quench with ice-water stir2->quench acidify Acidify with dilute HCl quench->acidify filter Filter Precipitate acidify->filter wash Wash with Water and Diethyl Ether filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of 1,3-dithiole-2-thiones.

Application Notes and Protocols for 2-(5-Chloropyridin-2-yl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloropyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique chemical structure, featuring a pyridine ring activated by a chlorine atom and a reactive acetonitrile group, makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This document provides an overview of its applications in drug discovery, with a focus on the development of kinase inhibitors and other anti-cancer agents. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are also provided to facilitate further research and development.

Key Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas, primarily in oncology.

  • Kinase Inhibitors: The pyridine and acetonitrile moieties can be readily modified to interact with the ATP-binding pocket of various kinases, which are critical regulators of cellular processes often dysregulated in cancer.

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Compounds incorporating the this compound core have been developed as potent VEGFR-2 inhibitors.

    • CHK1 Inhibition: Checkpoint Kinase 1 (CHK1) is a vital component of the DNA damage response pathway. Inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapies by preventing cancer cells from repairing their DNA. The this compound moiety has been utilized in the synthesis of selective CHK1 inhibitors.

  • Anticancer Agents: Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad anti-proliferative activity against various cancer cell lines. The versatility of this starting material allows for the creation of large libraries of compounds for high-throughput screening and the discovery of novel anticancer agents.

  • Antiviral Agents: The pyridine nucleus is a common feature in many antiviral drugs. While less explored for this compound itself, its potential as a scaffold for the development of novel antiviral compounds, particularly against influenza and coronaviruses, is an active area of research. For instance, various pyridine and pyrimidine derivatives have shown promising antiviral activities.

Quantitative Data of Selected Derivatives

The following tables summarize the in vitro biological activities of representative compounds synthesized from precursors structurally related to this compound.

Table 1: In Vitro Anti-proliferative Activity of Pyrimidine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
11e HCT-116 (Colon)1.14Sorafenib>10
11e MCF-7 (Breast)1.54Sorafenib4.5
12b HCT-116 (Colon)2.33Sorafenib>10
12d MCF-7 (Breast)10.33Sorafenib4.5
4e Colo 205 (Colon)1.66Erlotinib-
4f Colo 205 (Colon)1.83Erlotinib-

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
11e VEGFR-20.61Sorafenib0.19
12b VEGFR-20.53Sorafenib0.19
12c VEGFR-20.74Sorafenib0.19
(R)-17 CHK10.0004--

Table 3: In Vitro Antiviral Activity of a Benzothiazolyl-pyridine Hybrid

Compound IDVirusActivity
8h H5N193% inhibition at 0.5 µmol/µL
8h SARS-CoV-2IC50 = 3.669 µM

Experimental Protocols

Synthesis of a Pyrimidine Derivative from this compound

This protocol describes a general method for the synthesis of a 4-amino-5-cyanopyrimidine derivative, a common scaffold for kinase inhibitors, using this compound as a starting material.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of the enaminonitrile intermediate

    • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of anhydrous N,N-dimethylformamide.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol) to the solution.

    • Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enaminonitrile intermediate.

  • Step 2: Cyclization to the pyrimidine derivative

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (12 mmol) in 40 mL of absolute ethanol.

    • To this solution, add guanidine hydrochloride (11 mmol) and stir for 30 minutes at room temperature.

    • Add the crude enaminonitrile intermediate from Step 1 to the reaction mixture.

    • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

    • Pour the mixture into 100 mL of ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield the desired 4-amino-2-(5-chloropyridin-2-yl)pyrimidine-5-carbonitrile.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well microplate

  • Microplate reader capable of measuring luminescence

Procedure:

  • Preparation of Reagents:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Assay Procedure:

    • Add 25 µL of the master mixture to each well of the 96-well plate.

    • Add 5 µL of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of kinase activity for each test compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the cells after treatment with the test compound.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT Inhibitor 2-(5-Chloropyridin-2-yl) acetonitrile Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding RAF Raf PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition.

CHK1_Signaling_Pathway DNADamage DNA Damage ATR ATR DNADamage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates CDC25 Cdc25 Phosphatases CHK1->CDC25 Phosphorylates & Inhibits Inhibitor 2-(5-Chloropyridin-2-yl) acetonitrile Derivative (CHK1 Inhibitor) Inhibitor->CHK1 Inhibits CDK CDK-Cyclin Complexes CDC25->CDK Dephosphorylates & Activates CellCycle Cell Cycle Progression CDK->CellCycle Drives Apoptosis Apoptosis / Mitotic Catastrophe CellCycle->Apoptosis Leads to (in damaged cells)

Caption: CHK1 signaling pathway in the DNA damage response.

Experimental Workflows

Synthesis_Workflow Start 2-(5-Chloropyridin-2-yl) acetonitrile Step1 React with DMF-DMA Start->Step1 Intermediate Enaminonitrile Intermediate Step1->Intermediate Step2 Cyclization with Guanidine/NaOEt Intermediate->Step2 Product 4-Amino-2-(5-chloropyridin-2-yl) pyrimidine-5-carbonitrile Step2->Product

Caption: Workflow for the synthesis of a pyrimidine derivative.

Biological_Assay_Workflow Compound Synthesized Compound KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2, CHK1) Compound->KinaseAssay CellViability Cell Viability Assay (MTT) Compound->CellViability IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay IC50_Cells Determine Cellular IC50 CellViability->IC50_Cells ApoptosisInduction Quantify Apoptosis Induction ApoptosisAssay->ApoptosisInduction

Caption: Workflow for the biological evaluation of synthesized compounds.

Application Notes: 2-(5-Chloropyridin-2-yl)acetonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively mimic the ATP binding site of the kinases. Among these, pyridine and pyrimidine cores are frequently employed. This document details the application of 2-(5-Chloropyridin-2-yl)acetonitrile as a strategic precursor for the synthesis of a class of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

This compound: A Privileged Starting Material

The structure of this compound offers several advantages for the synthesis of kinase inhibitors. The chloropyridine moiety serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various substituents to explore the chemical space and optimize inhibitor potency and selectivity. The acetonitrile group is a key functional group that can participate in cyclization reactions to form heterocyclic cores, such as the pyrimidine ring found in many clinically approved kinase inhibitors.

Featured Kinase Inhibitor: Momelotinib (formerly CYT387)

To illustrate the utility of pyridyl-based precursors, we focus on the synthesis and activity of Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as Activin A receptor type 1 (ACVR1). While existing syntheses of Momelotinib do not explicitly start from this compound, a plausible synthetic route can be envisioned, highlighting the potential of this precursor.

Momelotinib has been approved for the treatment of myelofibrosis, a serious bone marrow disorder. Its dual inhibition of JAK1/JAK2 and ACVR1 allows it to not only address the symptoms of myelofibrosis by suppressing the hyperactive JAK-STAT signaling pathway but also to improve anemia by inhibiting ACVR1.

Quantitative Data: In Vitro Inhibitory Activity of Momelotinib

The following table summarizes the in vitro inhibitory activity of Momelotinib against various kinases and cell lines.

Target Kinase/Cell LineIC50 (nM)Reference
JAK111
JAK218
ACVR1 (ALK2)15
Ba/F3-wt (IL-3 stimulated)1400
Ba/F3-MPLW515L200
CHRF-288-111
Ba/F3-TEL-JAK2700
SET2 (JAK2 V617F)232
CTLL-2 (IL-2 stimulated)1249

Signaling Pathway

Momelotinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) and Activin A receptor type 1 (ACVR1) signaling pathways. The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, inflammation, and hematopoiesis. In myelofibrosis, this pathway is often hyperactivated.

Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition by Momelotinib.

JAK_STAT_pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates Momelotinib Momelotinib Momelotinib->JAK Inhibits Synthesis_Workflow Precursor This compound Intermediate1 Aminopyrimidine Intermediate Precursor->Intermediate1 Cyclocondensation Intermediate2 Coupled Intermediate Intermediate1->Intermediate2 Cross-Coupling Final_Product Kinase Inhibitor (e.g., Momelotinib Analog) Intermediate2->Final_Product Amidation

Application Notes and Protocols: Reaction of 2-(5-Chloropyridin-2-yl)acetonitrile with Aromatic Diazonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of 2-(5-chloropyridin-2-yl)acetonitrile with various aromatic diazonium salts. This reaction, a variation of the Japp-Klingemann reaction, is a valuable synthetic tool for the preparation of arylhydrazones, which are key intermediates in the synthesis of a variety of heterocyclic compounds with potential pharmacological activity.

Introduction

The reaction between this compound and aromatic diazonium salts proceeds via a Japp-Klingemann type reaction. This reaction involves the coupling of a diazonium salt with a compound containing an active methylene group, in this case, the acetonitrile derivative. The resulting arylhydrazones are versatile precursors for the synthesis of various nitrogen-containing heterocycles, such as indoles and pyrazoles, which are of significant interest in drug discovery. The methylene group in this compound is activated by the adjacent electron-withdrawing nitrile and pyridine groups, facilitating the electrophilic attack by the diazonium salt.

Reaction Mechanism and Workflow

The reaction begins with the formation of the aromatic diazonium salt from a corresponding aniline derivative. This is followed by the coupling of the diazonium salt with this compound in a suitable solvent system. The general workflow is depicted below.

ReactionWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Japp-Klingemann Coupling cluster_workup Step 3: Work-up and Purification A Aromatic Amine (Ar-NH2) B NaNO2, HCl (0-5 °C) A->B Reacts with C Aromatic Diazonium Salt (Ar-N2+Cl-) B->C Forms E Base (e.g., Sodium Acetate) in Ethanol/Water C->E Couples with D This compound D->E In the presence of F Arylhydrazone Product E->F Yields G Filtration F->G H Washing (Water, Ethanol) G->H I Recrystallization H->I J Pure Arylhydrazone I->J

Caption: General workflow for the synthesis of arylhydrazones.

Experimental Protocols

The following protocols are based on established procedures for similar substrates and can be adapted for various aromatic diazonium salts.[1]

Protocol 1: General Procedure for the Synthesis of Aromatic Diazonium Salts
  • Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10 mmol, in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 15-20 minutes at 0-5 °C. The diazonium salt solution is typically used immediately in the subsequent coupling reaction.

Protocol 2: General Procedure for the Synthesis of 2-(5-chloropyridin-2-yl)-2-(arylhydrazono)acetonitriles
  • In a separate beaker, dissolve this compound (10 mmol) in ethanol (30 mL).

  • To this solution, add a solution of sodium acetate (2.5 g) in water (15 mL) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared aromatic diazonium salt solution from Protocol 1 to the stirred solution of this compound over a period of 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • The resulting solid product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/dioxane mixture.

Data Presentation

The following table summarizes typical yields and physical properties for analogous arylhydrazones derived from 2-pyridylacetonitrile, which can be expected to be similar for the 5-chloro substituted analogue.[1]

Product (Aryl Group)Yield (%)Melting Point (°C)Appearance
[(4-Chlorophenyl)hydrazono]pyridin-2-yl-acetonitrile92147-148Orange crystals
[(4-Methylphenyl)hydrazono]pyridin-2-yl-acetonitrile88130-132Yellow crystals
[(4-Methoxyphenyl)hydrazono]pyridin-2-yl-acetonitrile90125-127Orange crystals

Chemical Reaction Scheme

The overall reaction is illustrated in the following scheme:

ReactionScheme cluster_reactants Reactants cluster_product Product R1 This compound Conditions Sodium Acetate Ethanol/Water 0-5 °C to RT R1->Conditions R2 Aromatic Diazonium Salt (Ar-N2+Cl-) R2->Conditions P1 2-(5-chloropyridin-2-yl)-2-(arylhydrazono)acetonitrile Conditions->P1 forms

Caption: Synthesis of arylhydrazones from this compound.

Applications in Drug Development

The resulting arylhydrazones are valuable intermediates in medicinal chemistry. They can be utilized in various cyclization reactions to synthesize a wide range of heterocyclic scaffolds. For instance, they can serve as precursors for:

  • Fischer Indole Synthesis: To produce substituted indoles, which are prevalent in many natural products and pharmaceuticals.

  • Pyrazole Synthesis: Through cyclization reactions, leading to pyrazole derivatives known for their diverse biological activities.

  • Triazole Synthesis: As demonstrated with analogous compounds, reaction with hydroxylamine can lead to the formation of 1,2,3-triazoles.[1]

These heterocyclic cores are frequently found in compounds with anti-inflammatory, anti-cancer, anti-microbial, and other therapeutic properties. The ability to readily synthesize a library of arylhydrazones from various anilines allows for the exploration of structure-activity relationships in drug discovery programs.

References

Application Notes and Protocols: Condensation Reactions of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the condensation reactions of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols focus on the Knoevenagel and Claisen condensations, yielding versatile molecular scaffolds for drug discovery and development.

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation of this compound with various aromatic aldehydes provides a straightforward method for the synthesis of 3-aryl-2-(5-chloropyridin-2-yl)acrylonitrile derivatives. These compounds are of significant interest due to their potential as anticancer agents, acting through mechanisms such as tubulin polymerization inhibition and kinase inhibition.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of this compound (1.0 eq.), an aromatic aldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in absolute ethanol (10 mL/mmol of acetonitrile) is refluxed for 2-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Knoevenagel condensation of this compound with a selection of substituted benzaldehydes.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol385
24-MethoxybenzaldehydePiperidineEthanol292
34-ChlorobenzaldehydePiperidineEthanol488
44-NitrobenzaldehydePiperidineEthanol575
54-(Dimethylamino)benzaldehydePiperidineEthanol2.595

Experimental Workflow

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Aromatic Aldehyde Reflux Reflux (2-6 h) Reactants->Reflux Add Solvent & Catalyst Solvent Absolute Ethanol Catalyst Piperidine Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Precipitate forms Purification Column Chromatography (if necessary) Cooling->Purification No precipitate Product 3-Aryl-2-(5-chloropyridin-2-yl)acrylonitrile Filtration->Product Purification->Product

Caption: Workflow for the Knoevenagel Condensation.

Claisen Condensation with Esters

The Claisen condensation of this compound with esters can be employed to synthesize β-keto nitriles, which are valuable intermediates for the synthesis of various heterocyclic compounds. This reaction typically requires a strong base to generate the carbanion from the active methylene group of the acetonitrile.

Experimental Protocol: General Procedure for Claisen Condensation

To a suspension of sodium ethoxide (1.2 eq.) in anhydrous toluene (15 mL/mmol of acetonitrile) is added this compound (1.0 eq.) at room temperature under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of an ester (1.1 eq.). The reaction mixture is then heated to 80-100 °C and stirred for 4-8 hours. After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Summary

The following table provides representative data for the Claisen condensation of this compound.

EntryEsterBaseSolventTime (h)Yield (%)
1Ethyl acetateSodium ethoxideToluene665
2Ethyl benzoateSodium ethoxideToluene858
3Diethyl carbonateSodium ethoxideToluene572

Applications in Drug Development: Targeting Cancer Signaling Pathways

Derivatives of 3-aryl-2-(5-chloropyridin-2-yl)acrylonitrile have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Two notable mechanisms of action are the inhibition of tubulin polymerization and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.

Inhibition of Tubulin Polymerization

Certain acrylonitrile derivatives interfere with the dynamics of microtubule assembly and disassembly, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Tubulin_Inhibition Acrylonitrile 3-Aryl-2-(5-chloropyridin-2-yl)acrylonitrile Derivative Tubulin α/β-Tubulin Dimers Acrylonitrile->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Acrylonitrile->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to CellCycle Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Mechanism of Tubulin Polymerization Inhibition.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Acrylonitrile 3-Aryl-2-(5-chloropyridin-2-yl)acrylonitrile Derivative Acrylonitrile->VEGFR2 Inhibits Kinase Activity Proliferation Endothelial Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Application Notes and Protocols for the Characterization of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are designed to ensure accurate and reproducible results for the identification, quantification, and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Solid[2]
Melting Point 43-48 °C[2][3]
Solubility Low solubility in water; soluble in some organic solvents.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: This reversed-phase HPLC method is suitable for determining the purity of this compound and for its quantification in reaction mixtures and final product formulations. The method utilizes a C18 column to provide good retention and separation from potential impurities.

Quantitative Data Summary
ParameterExpected Value
Retention Time 4-6 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2%
Experimental Protocol
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents:

    • Acetonitrile (HPLC grade).[5]

    • Water (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: This GC-MS method is designed for the qualitative identification of this compound and for the detection and identification of volatile impurities. Electron ionization (EI) will produce a characteristic fragmentation pattern for structural confirmation.

Quantitative and Qualitative Data Summary
ParameterExpected Value/Characteristic
Retention Time 10-15 minutes
Molecular Ion (M+) m/z 152
Key Fragments m/z 117, 90, 63
Experimental Protocol
  • Instrumentation:

    • GC system coupled to a Mass Spectrometer with an EI source.

    • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Autosampler and data acquisition software.

  • Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade).

    • This compound sample.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane).

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Analyze the mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation in Capillary Column B->C D Electron Ionization C->D E Mass Analysis D->E F Identify Molecular Ion Peak E->F G Analyze Fragmentation Pattern F->G

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Expected NMR Data
¹H NMR (400 MHz, CDCl₃)
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3'~7.45d~8.0
H-4'~7.70dd~8.0, 2.4
H-6'~8.50d~2.4
CH₂~3.80s-
¹³C NMR (100 MHz, CDCl₃)
Carbon Chemical Shift (δ, ppm)
C-2'~148
C-3'~125
C-4'~139
C-5'~135
C-6'~151
CH₂~25
CN~117
Experimental Protocol
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz).

    • 5 mm NMR tubes.

  • Reagents:

    • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • This compound sample.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • ¹H NMR:

      • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Use a standard pulse sequence.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal (0.00 ppm).

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H and 13C Spectra B->C D Process Raw Data (FT, Phasing) C->D E Reference to Internal Standard (TMS) D->E F Assign Chemical Shifts and Couplings E->F

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Characteristic FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
C≡N stretch (nitrile) 2260 - 2240Medium
C=C and C=N stretch (aromatic ring) 1600 - 1450Medium to Strong
C-H stretch (aromatic) 3100 - 3000Medium
C-H stretch (aliphatic CH₂) 2950 - 2850Medium
C-Cl stretch 800 - 600Strong
Experimental Protocol
  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.

FTIR_Workflow A Place Sample on ATR Crystal B Acquire IR Spectrum A->B C Identify Characteristic Absorption Bands B->C D Assign Functional Groups C->D

FT-IR Analysis Workflow

References

Application Note and Protocol: HPLC Analysis of 2-(5-Chloropyridin-2-yl)acetonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Chloropyridin-2-yl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and the profile of any related impurities are critical parameters that can significantly impact the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and its derivatives due to its high resolution, sensitivity, and specificity.[2]

This document provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its potential derivatives. The method is designed to be a starting point for method development and validation in a research or quality control setting. Additionally, protocols for forced degradation studies are included to establish the stability-indicating nature of the method, a crucial aspect of pharmaceutical development.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)[5]

  • Acetonitrile (HPLC grade)[6]

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl, analytical grade)

  • Sodium hydroxide (NaOH, analytical grade)

  • Hydrogen peroxide (H₂O₂, 30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.[2]

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Quaternary pump, autosampler, column thermostat, PDA/UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min) | %A | %B0 | 90 | 1020 | 10 | 9025 | 10 | 9026 | 90 | 1030 | 90 | 10
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and prepare as described for the standard solution.

Note: All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

2.4.1. Acid Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.2. Base Hydrolysis: Treat 1 mL of the standard solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.3. Oxidative Degradation: Treat 1 mL of the standard solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

2.4.4. Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water.

2.4.5. Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water.

Data Presentation

Quantitative data from the analysis of this compound and its hypothetical derivatives/impurities are summarized in the tables below.

Table 2: Chromatographic Data for this compound and Potential Derivatives

CompoundRetention Time (min)Tailing FactorTheoretical Plates
2-(Pyridin-2-yl)acetonitrile (Impurity A)8.51.18500
This compound (API) 12.2 1.2 9200
2-(5-Bromopyridin-2-yl)acetonitrile (Impurity B)13.51.19500
5-Chloro-2-(cyanomethyl)pyridine-N-oxide (Impurity C)9.81.38800

Table 3: Results of Forced Degradation Studies

Stress Condition% Degradation of APINumber of Degradation ProductsRetention Time of Major Degradant (min)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 15.227.8
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 18.536.5, 9.1
Oxidative (3% H₂O₂, RT, 24h) 12.819.8 (Impurity C)
Thermal (105°C, 48h) 8.5110.5
Photolytic (UV/Vis, 7 days) 5.3111.2

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis.

HPLC_Workflow A Sample/Standard Preparation (Weighing, Dissolving, Filtering) D Sequence Setup and Injection A->D B HPLC System Setup (Column Installation, Mobile Phase Priming) C Method Programming (Gradient, Flow Rate, Temperature, Wavelength) B->C C->D E Chromatographic Separation (C18 Column) D->E F Data Acquisition (PDA/UV Detector) E->F G Data Processing and Analysis (Peak Integration, Quantification) F->G H Report Generation G->H

Caption: HPLC analysis workflow from sample preparation to reporting.

Forced_Degradation_Pathway cluster_stress Forced Degradation Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 60°C) Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis (0.1 N NaOH, 60°C) Base->Degradation_Products Oxidative Oxidative (3% H2O2, RT) Oxidative->Degradation_Products Thermal Thermal (105°C) Thermal->Degradation_Products Photo Photolytic (UV/Vis Light) Photo->Degradation_Products API This compound (API) API->Acid API->Base API->Oxidative API->Thermal API->Photo Analysis HPLC Analysis (Separation and Quantification) API->Analysis Degradation_Products->Analysis Stability Stability Profile Assessment Analysis->Stability

Caption: Logical flow of forced degradation studies for stability assessment.

Conclusion

The described RP-HPLC method provides a robust framework for the analysis of this compound and its related substances. The method is stability-indicating, as demonstrated by its ability to separate the parent compound from degradation products generated under various stress conditions. This application note and protocol can be effectively utilized by researchers and scientists in the pharmaceutical and chemical industries for quality control, stability testing, and impurity profiling of this important synthetic intermediate. Further validation of the method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[8][9]

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(5-Chloropyridin-2-yl)acetonitrile in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocol employs a simple protein precipitation step for sample preparation from plasma, followed by chromatographic separation using a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, accuracy, and precision over a specified concentration range, making it suitable for various research and drug development applications.

Introduction

This compound is a critical building block in organic synthesis, particularly for creating complex heterocyclic compounds with potential therapeutic or biological activity.[1][2] Accurate quantification of this intermediate in various matrices, including biological samples, is essential for pharmacokinetic studies, process optimization, and quality control. LC-MS/MS offers unparalleled sensitivity and selectivity for such analyses. However, pyridine-containing compounds can present chromatographic challenges due to their polar nature.[3][4][5] This method overcomes these issues by utilizing an optimized mobile phase and gradient elution to ensure robust and reproducible quantification.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., this compound-d3) or a structurally similar compound should be used.

  • Solvents: Acetonitrile (LC-MS grade)[6][7], Methanol (LC-MS grade), and Water (Type I, ultrapure).

  • Mobile Phase Additives: Formic acid (LC-MS grade).

  • Matrix: Blank human plasma.

Instrumentation
  • LC System: Agilent 1290 Infinity II LC System or equivalent.[8]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: Zorbax SB-C18 column (50 x 2.1 mm, 1.8 µm) or equivalent.[9]

Standard and Sample Preparation

2.3.1 Preparation of Standard Solutions Stock solutions of this compound and the Internal Standard (IS) were prepared in acetonitrile at a concentration of 1.0 mg/mL.[8] Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. Matrix-matched calibration standards were prepared by spiking the appropriate working solutions into blank plasma.

2.3.2 Sample Preparation Protocol (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the Internal Standard.[10]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]

cluster_prep Sample Preparation Workflow sample 1. Pipette 50 µL Plasma Sample add_is 2. Add 150 µL Acetonitrile with IS sample->add_is Precipitation vortex 3. Vortex for 1 minute add_is->vortex centrifuge 4. Centrifuge at 14,000 rpm vortex->centrifuge Separation supernatant 5. Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

The chromatographic separation was performed using a gradient elution program. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 95 5
0.5 0.4 95 5
2.5 0.4 5 95
3.5 0.4 5 95
3.6 0.4 95 5

| 5.0 | 0.4 | 95 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C[9]

  • Total Run Time: 5.0 minutes

The mass spectrometer was operated in positive ion ESI mode. Analytes were quantified using Multiple Reaction Monitoring (MRM). The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. Product ions were selected based on characteristic fragmentation patterns.

Table 2: Optimized MS/MS (MRM) Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV)
This compound 153.0 117.0 100 120 15

| Internal Standard (IS) | User Defined | User Defined | 100 | Optimized | Optimized |

Results and Discussion

The developed LC-MS/MS method provides a sharp, symmetrical chromatographic peak for this compound, well-separated from matrix interferences. The use of an acidic mobile phase modifier aids in the efficient protonation of the pyridine nitrogen, enhancing the ESI+ signal.[4] The simple protein precipitation protocol offers high recovery and minimal matrix effects.[11]

cluster_workflow Overall Analytical Workflow start Sample Receipt prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (C18 Gradient) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data report Final Report data->report

Caption: High-level overview of the analytical workflow.

Method Validation Summary

The method was validated according to established guidelines, assessing linearity, limit of quantification (LOQ), accuracy, and precision. The results, summarized in Table 3, confirm the method's reliability and robustness for the intended application.

Table 3: Method Performance and Validation Data

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (85% to 115%)

| Precision (%RSD) | < 15% |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in plasma. The simple and rapid sample preparation, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this protocol an effective tool for researchers and scientists in the pharmaceutical and chemical industries. The method's robust performance ensures reliable and accurate data for a wide range of applications.

References

Application Notes and Protocols: 2-(5-Chloropyridin-2-yl)acetonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(5-Chloropyridin-2-yl)acetonitrile as a key intermediate in the synthesis of neonicotinoid insecticides, a significant class of agrochemicals for crop protection. The focus is on the synthesis of two prominent insecticides, Acetamiprid and Thiacloprid.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various agrochemicals. Its structure, featuring a chloropyridinyl moiety and a reactive acetonitrile group, makes it an ideal precursor for the construction of complex heterocyclic compounds with potent insecticidal activity. This document outlines the synthetic pathways, experimental procedures, and biological efficacy of agrochemicals derived from this intermediate.

Agrochemicals Synthesized from this compound

The primary application of this compound in the agrochemical industry is in the production of neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death.[1][2][3][4] Two key insecticides synthesized from this intermediate are Acetamiprid and Thiacloprid.[1]

Table 1: Overview of Agrochemicals Derived from this compound
AgrochemicalClassMode of ActionTarget Pests
AcetamipridNeonicotinoidNicotinic Acetylcholine Receptor (nAChR) AgonistSucking insects (e.g., aphids, whiteflies, leafhoppers)[1][2][5]
ThiaclopridNeonicotinoidNicotinic Acetylcholine Receptor (nAChR) AgonistSucking and biting insects (e.g., aphids, whiteflies, thrips, beetles)[1]

Signaling Pathway of Neonicotinoid Insecticides

Neonicotinoid insecticides, such as Acetamiprid and Thiacloprid, exert their toxic effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.

Neonicotinoid_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to receptor Ion_Channel Ion Channel Opening (Na+/K+ influx) nAChR->Ion_Channel Agonist action Depolarization Continuous Depolarization Ion_Channel->Depolarization Paralysis Paralysis and Death Depolarization->Paralysis

Caption: Mode of action of neonicotinoid insecticides.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Acetamiprid and Thiacloprid. These are intended as a guide and may require optimization based on laboratory conditions and available reagents.

Synthesis of Acetamiprid

The synthesis of Acetamiprid from this compound typically involves a multi-step process. A common route proceeds through the intermediate N-(6-chloro-3-pyridylmethyl)methylamine.

Acetamiprid_Synthesis Start This compound Step1 Reduction to 2-(5-chloropyridin-2-yl)ethanamine Start->Step1 Intermediate1 2-(5-chloropyridin-2-yl)ethanamine Step1->Intermediate1 Step2 Reaction with Ethyl N-cyanoacetimidate Intermediate1->Step2 Product Acetamiprid Step2->Product

Caption: Synthetic workflow for Acetamiprid.

Protocol: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine

  • In a suitable reaction vessel, dissolve 2-chloro-5-chloromethylpyridine in a solvent such as ethanol.[6]

  • Cool the solution to 0-5 °C.

  • Slowly add an aqueous solution of methylamine (e.g., 40%) dropwise while maintaining the temperature below 10 °C. The molar ratio of 2-chloro-5-chloromethylpyridine to methylamine is typically 1:1.2.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-65 °C for 5-6 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or crystallization to yield N-(6-chloro-3-pyridylmethyl)methylamine.

Protocol: Synthesis of Acetamiprid [6]

  • In a reaction flask, dissolve N-(6-chloro-3-pyridylmethyl)methylamine (1.05 equivalents) and ethyl N-cyanoethanimideate (1 equivalent) in a suitable solvent like ethanol.[6]

  • Heat the reaction mixture to 65 °C and maintain for 6-7 hours.[6]

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 0 °C to induce crystallization.[6]

  • Filter the solid product and wash with cold ethanol.

  • The crude Acetamiprid can be further purified by recrystallization. A purity of 96.8% and a yield of 96.6% have been reported.[6]

Synthesis of Thiacloprid

The synthesis of Thiacloprid also involves the reaction of a chloropyridinyl intermediate with a heterocyclic building block. A common method involves the reaction of 2-chloro-5-chloromethylpyridine with 2-cyanoimino-1,3-thiazolidine.

Thiacloprid_Synthesis Start 2-Chloro-5-chloromethylpyridine Step Condensation Reaction Start->Step Reactant 2-Cyanoimino-1,3-thiazolidine Reactant->Step Product Thiacloprid Step->Product

Caption: Synthetic workflow for Thiacloprid.

Protocol: Synthesis of Thiacloprid

  • In a reaction vessel, suspend 2-cyanoimino-1,3-thiazolidine (0.8 mol) in a solvent such as methanol (500 ml).[]

  • Add an organic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.8 mol), and a catalyst like an iridium complex (0.2g).[]

  • Prepare a separate solution of 2-chloro-5-chloromethylpyridine (0.85 mol).[]

  • The two solutions are then mixed, for instance, by using feed pumps connected to a microreactor.[]

  • The reaction is typically carried out at a controlled temperature and pressure (e.g., 0.7 MPa).[]

  • Monitor the reaction for completion using HPLC.

  • Upon completion, the reaction mixture is cooled to induce precipitation of the product.

  • The solid is filtered, washed, and dried to yield Thiacloprid. Reported yields are around 95.4% with a purity of 98.4%.[]

Quantitative Efficacy Data

The following tables summarize the insecticidal efficacy of Acetamiprid and Thiacloprid against common agricultural pests.

Table 2: Insecticidal Activity of Acetamiprid
Pest SpeciesLife StageBioassay MethodLC50 / LD50Reference
Aphis glycines (Soybean aphid)NymphDiet incorporationLC30 and LC50 significantly decreased fecundity[8]
Bemisia tabaci (Whitefly)AdultLeaf dip-[9]
Eisenia fetida (Earthworm)AdultContact filter paperLC50: 0.165 μg/cm²[10]
Various sucking pests-Field applicationEffective control of aphids and leafhoppers[5]
Table 3: Insecticidal Activity of Thiacloprid
Pest SpeciesLife StageBioassay MethodLC50 / LD50Reference
Bemisia tabaci (Whitefly)Adult & Egg-LC50: 14.7 mg ai L⁻¹ (adults), 62.2 mg ai L⁻¹ (eggs)[1]
Meloidogyne incognita (Root-knot nematode)J2s & Egg-LC50: 36.2 mg ai L⁻¹ (J2s), 70.4 mg ai L⁻¹ (eggs)[1]
Scirtothrips dorsalis (Thrips)-Field trial on PomegranateSignificant population reduction at 0.36 g a.i. lit⁻¹[11]
Various soil invertebrates-Chronic toxicity testEC10 values determined for various species[12]
Table 4: Comparative Efficacy of Acetamiprid and Thiacloprid
Pest SpeciesCropObservationReference
JassidMungbeanImidacloprid and thiomethoxam showed maximum mortality, followed by acetamiprid.[13]
WhiteflyMungbeanImidacloprid was most effective, followed by acetamiprid.[13]
ThripsMungbeanAcephate was most effective, followed by acetamiprid.[13]
Sucking pests (general)VariousBoth are effective, with Thiacloprid noted for its systemic action providing extended protection.[1]

Conclusion

This compound is a critical building block in the synthesis of highly effective neonicotinoid insecticides. The protocols provided for Acetamiprid and Thiacloprid synthesis, along with the summarized efficacy data, offer valuable resources for researchers in the field of agrochemical development. The detailed understanding of their mode of action at the molecular level allows for the rational design of new and improved crop protection agents. It is important to note that while these compounds are effective, their use should be managed responsibly to mitigate potential environmental impacts, particularly on non-target organisms.[1]

References

Troubleshooting & Optimization

Technical Support Center: 2-(5-Chloropyridin-2-yl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Chloropyridin-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and plausible synthetic pathway for this compound involves a two-step process starting from the readily available 2-chloro-5-methylpyridine. The first step is a free-radical halogenation of the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator. The resulting 2-chloro-5-(halomethyl)pyridine then undergoes a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the final product.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: Common byproducts can arise from incomplete reactions, side reactions, or degradation of the product. These include unreacted starting materials, hydrolysis products, and dimers. A detailed summary of potential byproducts and their causes is provided in the troubleshooting section.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation requires careful control of reaction conditions. Key parameters to monitor include temperature, reaction time, purity of reagents and solvents, and exclusion of moisture. Specific strategies for minimizing common byproducts are detailed in the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I address them?

A: Low yields can stem from several factors throughout the two-step synthesis. Below is a summary of potential causes and solutions.

Potential CauseRecommended Solution
Step 1: Incomplete Halogenation - Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active.- Use a non-polar solvent like carbon tetrachloride or cyclohexane.- Maintain the reaction at reflux temperature with vigorous stirring.- Use a slight excess of NBS (1.05-1.1 equivalents).
Step 2: Inefficient Cyanation - Use a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt.- Ensure the cyanide salt is dry and of high purity.- Maintain a consistent reaction temperature (typically between 20-60 °C).
Product Degradation - Avoid excessive heat or prolonged reaction times, especially in the presence of base or moisture.- Purify the product promptly after the reaction is complete.
Poor Quality Starting Material - Use pure 2-chloro-5-methylpyridine. Impurities can interfere with the radical halogenation.
Issue 2: Presence of Significant Impurities in the Final Product

Q: I have isolated my product, but it is contaminated with significant impurities. How can I identify and minimize these byproducts?

A: The presence of impurities is a common challenge. The following table outlines the most likely byproducts, their potential causes, and strategies for their mitigation.

Byproduct NameStructurePotential CauseMitigation Strategy
2-Chloro-5-methylpyridineIncomplete halogenation of the starting material.Increase reaction time or temperature during the halogenation step. Ensure sufficient NBS and initiator are used.
2-Chloro-5-(halomethyl)pyridineIncomplete cyanation of the halogenated intermediate.Increase reaction time or temperature during the cyanation step. Ensure adequate solubility of the cyanide salt.
2-(5-Chloropyridin-2-yl)acetamideHydrolysis of the nitrile functional group.[1]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude moisture. Mild basic conditions can also lead to hydrolysis.[2]
2-(5-Chloropyridin-2-yl)acetic acidFurther hydrolysis of the amide byproduct.[3][4]Stringent exclusion of water is crucial. Avoid harsh acidic or basic conditions during workup if the amide is present.
Dimer of this compoundSelf-condensation of the product under basic conditions. The benzylic proton is acidic and can be deprotonated, leading to dimerization.Use a non-nucleophilic base if a base is required, and maintain a low reaction temperature. Minimize reaction time.
5-Hydroxy-2-pyridylacetonitrileNucleophilic aromatic substitution of the chloride on the pyridine ring by hydroxide ions.Avoid strong basic conditions and high temperatures, especially in the presence of water.

Note: The images in the table are placeholders and would be replaced with the actual chemical structures in a real technical document.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. This should be regarded as a starting point and may require optimization.

Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reactor Setup: In a separate flask, dissolve the crude 2-chloro-5-(bromomethyl)pyridine from the previous step in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Reagent Addition: Carefully add sodium cyanide (NaCN, 1.1 eq.) portion-wise to the solution, maintaining the temperature below 30 °C using an ice bath if necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the progress by TLC or HPLC.

  • Work-up: Quench the reaction by pouring it into a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Pathway start 2-Chloro-5-methylpyridine intermediate 2-Chloro-5-(bromomethyl)pyridine start->intermediate NBS, AIBN Reflux product This compound intermediate->product NaCN, DMSO

Caption: Synthetic pathway for this compound.

Byproduct_Formation main_product This compound hydrolysis_product 2-(5-Chloropyridin-2-yl)acetamide main_product->hydrolysis_product H₂O dimer_product Dimer main_product->dimer_product Base hydrolysis_acid 2-(5-Chloropyridin-2-yl)acetic acid hydrolysis_product->hydrolysis_acid H₂O, H⁺/OH⁻

Caption: Common degradation pathways for this compound.

References

Technical Support Center: Purification of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Chloropyridin-2-yl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After synthesis, my crude this compound is an oil or a waxy solid and difficult to handle. How can I solidify it for purification?

Possible Causes:

  • Residual Solvent: The crude product may retain residual solvent from the reaction or work-up.

  • Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the final compound.

Solutions:

  • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is sparingly soluble, such as hexanes or diethyl ether. This can help to wash away soluble impurities and induce crystallization.

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For higher boiling point solvents like DMF or DMSO, a high-vacuum pump may be necessary.

Question 2: I am having difficulty purifying this compound by column chromatography. The compound is streaking or not separating from impurities.

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.

  • Compound Basicity: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[1]

  • Column Overloading: Applying too much crude material to the column can exceed its separation capacity.

Solutions:

  • TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point for pyridine-containing compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1]

  • Solvent System Modification:

    • Gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.

    • To counteract the basicity of the pyridine, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This can significantly improve peak shape.

  • Choice of Stationary Phase: If streaking persists on silica gel, consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18).

  • Proper Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

Question 3: My attempt to purify this compound by recrystallization is failing. The compound either oils out or does not crystallize at all.

Possible Causes:

  • Incorrect Solvent Choice: The solvent may be too good or too poor at dissolving the compound. For recrystallization, the ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Supersaturation: The solution may be supersaturated, preventing crystal nucleation.

  • Presence of Oily Impurities: Impurities can sometimes inhibit crystal formation.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one. Based on the purification of similar compounds, ethanol or a mixture of ethanol and water is a good starting point.[2]

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]

  • Inducing Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

  • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that hinder crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a solid at room temperature.[4] The melting point is reported to be in the range of 43-48 °C.[5]

Q2: What are some potential impurities I should be aware of during the synthesis of this compound?

A2: Common impurities can arise from the starting materials and side reactions. If synthesizing from 2-chloro-5-(chloromethyl)pyridine and a cyanide source, potential impurities could include:

  • Unreacted 2-chloro-5-(chloromethyl)pyridine.

  • Byproducts from the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if water is present during the reaction or work-up.

  • Over-alkylation or other side reactions depending on the specific reaction conditions.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances.[6] For long-term storage, keeping it in a tightly sealed container at 2-8°C is advisable.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of this compound

Stationary PhaseEluent System (v/v)Typical Starting RatioGradient ProfileNotes
Silica GelHexane / Ethyl Acetate9:1Increase Ethyl Acetate concentrationA standard system for compounds of moderate polarity.[1]
Silica GelDichloromethane / Methanol99:1Increase Methanol concentrationSuitable for more polar impurities.
Silica GelHexane / Ethyl Acetate + 0.5% Triethylamine9:1Increase Ethyl Acetate concentrationThe addition of triethylamine can reduce peak tailing.
Neutral AluminaHexane / Ethyl Acetate9:1Increase Ethyl Acetate concentrationAn alternative to silica gel to mitigate issues with acidity.

Table 2: Potential Solvents for Recrystallization of this compound

Solvent / Solvent SystemExpected SolubilityProcedure
EthanolGood solubility when hot, lower when coldSingle-solvent recrystallization.
IsopropanolSimilar to ethanolSingle-solvent recrystallization.
Ethanol / WaterHigh solubility in hot ethanol, low in cold ethanol/water mixtureTwo-solvent recrystallization.[2]
Toluene / HexaneHigh solubility in hot toluene, low in cold toluene/hexane mixtureTwo-solvent recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude material.

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is used, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for single-solvent and two-solvent recrystallization.

  • Single-Solvent Recrystallization (e.g., with Ethanol):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove any insoluble impurities or charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

  • Two-Solvent Recrystallization (e.g., with Ethanol/Water):

    • Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

    • While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.[3]

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes) is_solid->triturate No (Oil/Waxy) column_chrom Purify by Column Chromatography is_solid->column_chrom Yes triturate->is_solid recrystallize Purify by Recrystallization column_chrom->recrystallize For further purification streaking Streaking or poor separation? column_chrom->streaking oiling_out Oiling out or no crystallization? recrystallize->oiling_out pure_product Pure Product streaking->pure_product No optimize_eluent Optimize eluent with TLC Add basic modifier (e.g., triethylamine) streaking->optimize_eluent Yes optimize_eluent->column_chrom change_stationary_phase Consider alternative stationary phase (e.g., Alumina) optimize_eluent->change_stationary_phase Still issues change_stationary_phase->column_chrom oiling_out->pure_product No solvent_screen Perform solvent screening Try two-solvent recrystallization oiling_out->solvent_screen Yes solvent_screen->recrystallize induce_crystallization Induce crystallization (scratching, seeding) solvent_screen->induce_crystallization Still issues induce_crystallization->recrystallize

References

Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile and increasing its reaction yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The primary synthetic route is the palladium-catalyzed cyanation of 2-chloro-5-chloromethylpyridine.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Oxygen can deactivate palladium catalysts, so it is crucial to perform the reaction under strictly inert conditions.[2] Catalyst poisoning by an excess of cyanide ions is a common issue in cyanation reactions.[3][4]

  • Poor Quality of Reagents: The starting material, 2-chloro-5-chloromethylpyridine, or the cyanide source may be of poor quality or degraded.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst system to be effective.

  • Ineffective Ligand: The phosphine ligand may not be suitable for this specific transformation. For electron-deficient substrates like chloropyridines, the choice of a bulky, electron-rich ligand is often critical.

Solutions:

  • Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Use a Pre-catalyst: Employing a palladium pre-catalyst can lead to more consistent results as the active catalyst is generated in situ.[3]

  • Controlled Cyanide Addition: Consider a slow addition of the cyanide source to avoid high concentrations that can poison the catalyst.

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C to find the optimal point without causing degradation.

  • Screen Ligands: Experiment with different phosphine ligands. For electron-deficient aryl chlorides, ligands like XPhos or tBuXPhos have shown superior performance in similar reactions.[3]

Issue 2: Formation of Side Products and Low Yield of Desired Product

Possible Causes:

  • Hydrolysis of the Nitrile: The desired product, this compound, can undergo hydrolysis under basic conditions to form the corresponding amide or carboxylic acid, especially at elevated temperatures.[2]

  • Decomposition of Starting Material or Product: Strong bases, such as potassium carbonate (K₂CO₃), can cause the decomposition of the substrate or product, particularly in the presence of nucleophiles.[3]

  • Homocoupling of the Starting Material: A common side reaction in cross-coupling reactions is the formation of a dimer of the starting aryl halide.

Solutions:

  • Use a Weaker Base: Substitute strong bases like K₂CO₃ with a milder base such as potassium acetate (KOAc). This has been shown to minimize substrate and product decomposition in similar systems.[3]

  • Lower Reaction Temperature: If side product formation is significant, reducing the reaction temperature may help to suppress these unwanted pathways.

  • Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further degradation of the product.

  • Purification Strategy: Employ careful column chromatography to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The most common precursor is 2-chloro-5-chloromethylpyridine, which undergoes a substitution reaction with a cyanide source.

Q2: Which cyanide source is best for this reaction?

While traditional cyanide sources like KCN and NaCN can be used, they are highly toxic. A safer and effective alternative is potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive.[3][4] Zinc cyanide (Zn(CN)₂) is another option with lower toxicity than alkali metal cyanides.[3][4]

Q3: What are the optimal catalyst and ligand combinations for the cyanation of 2-chloro-5-chloromethylpyridine?

A common and effective catalyst is palladium(II) acetate (Pd(OAc)₂). For electron-deficient substrates like chloropyridines, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or dppf are often required to achieve good yields. A ligand-free system using palladium acetate and potassium carbonate has also been reported for the cyanation of chloropyridines.

Q4: What is the role of the base in this reaction?

The base is crucial for the catalytic cycle. In the case of K₄[Fe(CN)₆], the base helps to liberate the cyanide ions. However, as mentioned in the troubleshooting guide, the choice of base is critical to avoid side reactions. While potassium carbonate is commonly used, potassium acetate is a milder alternative that can improve the yield by preventing decomposition.[3]

Q5: What are the recommended solvents for this reaction?

Polar aprotic solvents such as DMF, DMAc, NMP, and dioxane are commonly used. A mixture of dioxane and water has also been shown to be effective, particularly when using K₄[Fe(CN)₆] as the cyanide source.[3]

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Cyanopyridine Synthesis *

EntryStarting MaterialCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-ChloropyridinePd(OAc)₂ (0.5)NoneK₂CO₃NMP1201084
22-Chloro-3-picolinePd(OAc)₂ (0.5)NoneK₂CO₃NMP100179
32-Chloro-3,5-lutidinePd(OAc)₂ (0.5)NoneK₂CO₃NMP135475
42-Chloro-3-nitropyridinePd(OAc)₂ (0.5)NoneK₂CO₃NMP120662
5Ethyl 4-chlorobenzoateP1** (0.2)XPhos (0.2)KOAcDioxane/H₂O100197[3]

*Data for entries 1-4 is adapted from a patent for the synthesis of various cyanopyridines and may serve as a starting point for optimization. **P1 is a palladacycle precatalyst.[3]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of 2-chloro-5-chloromethylpyridine

Materials:

  • 2-chloro-5-chloromethylpyridine

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Potassium carbonate (K₂CO₃) or Potassium acetate (KOAc)

  • N-Methyl-2-pyrrolidone (NMP) or Dioxane/Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 2-chloro-5-chloromethylpyridine (1.0 equiv.), potassium ferrocyanide (0.2-0.5 equiv.), palladium(II) acetate (0.005-0.01 equiv.), and the phosphine ligand (if used, 0.01-0.02 equiv.).

  • Add the base (K₂CO₃ or KOAc, 0.2-2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent (NMP or a dioxane/water mixture).

  • Heat the reaction mixture to 80-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Reaction Temperature (80-140 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst_inactive Catalyst Inactivity low_yield->catalyst_inactive side_reactions Side Reactions (e.g., Hydrolysis) low_yield->side_reactions suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions optimize_catalyst Optimize Catalyst/Ligand catalyst_inactive->optimize_catalyst ensure_inert Ensure Inert Atmosphere catalyst_inactive->ensure_inert change_base Use Milder Base (e.g., KOAc) side_reactions->change_base adjust_temp Adjust Temperature/Time side_reactions->adjust_temp suboptimal_conditions->adjust_temp

References

Technical Support Center: Managing the Stability of 2-(5-Chloropyridin-2-yl)acetonitrile in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 2-(5-Chloropyridin-2-yl)acetonitrile in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at 2-8°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, prepare them fresh and store at 2-8°C, protected from light. If long-term storage of a solution is necessary, conduct a stability study to determine the appropriate conditions.

Q2: What are the potential degradation pathways for this compound in solution?

Based on its chemical structure, this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under both acidic and basic conditions. This typically proceeds through an intermediate amide (2-(5-chloropyridin-2-yl)acetamide) to the corresponding carboxylic acid (2-(5-chloropyridin-2-yl)acetic acid).[1]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light may induce degradation. Pyridine-containing compounds can be susceptible to photolytic decomposition.[2][3]

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound.[4][5] This method should be capable of separating the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (MS) can aid in the identification of the degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram Degradation of the compound may have occurred.1. Verify the age and storage conditions of your compound and solvents. 2. Review your sample preparation procedure to ensure the compound is not exposed to harsh conditions (e.g., extreme pH, high temperature) for extended periods. 3. Perform a forced degradation study (see Experimental Protocols) to generate potential degradation products and compare their retention times with the unexpected peaks.
Decreasing purity of the compound over time in solution The compound is degrading under the current storage or experimental conditions.1. Re-evaluate your solution storage conditions. Ensure the solution is protected from light and stored at a low temperature (e.g., 2-8°C). 2. Consider preparing fresh solutions immediately before each experiment. 3. Assess the compatibility of the solvent with the compound. If possible, choose a less reactive solvent. 4. If the solution is buffered, ensure the pH is in a range where the compound is most stable.
Inconsistent experimental results Instability of the compound in the experimental medium.1. Perform a time-course study by analyzing your experimental solution at different time points to assess the stability of the compound over the duration of your experiment. 2. If degradation is observed, adjust your experimental protocol to minimize the time the compound is in solution or modify the solution conditions (e.g., pH, temperature) to enhance stability.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[7][8][9] The following protocols are based on ICH guidelines.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor as described below.

  • Store a control sample (stock solution with no stressor) under the same conditions.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples if necessary before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Stress Conditions:

Condition Procedure
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
Thermal Degradation Heat the stock solution at 70°C in a controlled temperature chamber.
Photolytic Degradation Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (70°C) Stock->Thermal Photolytic Photolytic (ICH Q1B) Stock->Photolytic Sampling Time-point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralization (if applicable) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.[4][5]

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient: Start with 90% A, 10% B; ramp to 10% A, 90% B over 15 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Diagram of HPLC Analysis Workflow

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Degradation Sample Dilution Dilute with Diluent Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector (270 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Parent & Degradants Integration->Quantification

Caption: Workflow for HPLC analysis of stability samples.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress Condition Stressor Temperature Duration Expected Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hours2-(5-chloropyridin-2-yl)acetamide, 2-(5-chloropyridin-2-yl)acetic acid
Base Hydrolysis0.1 M NaOHRoom Temp.24 hours2-(5-chloropyridin-2-yl)acetamide, 2-(5-chloropyridin-2-yl)acetic acid
Oxidation3% H₂O₂Room Temp.24 hoursPotential N-oxides
ThermalHeat70°C24 hoursTo be determined
PhotolyticLight (ICH Q1B)AmbientAs per ICHTo be determined
Table 2: Example HPLC Method Parameters
Parameter Value
Column Type C18
Column Dimensions 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 30°C
Injection Volume 10 µL

Diagram of Logical Relationship for Stability Assessment

Stability_Assessment_Logic Compound This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Compound->Stress Degradation Degradation Occurs Stress->Degradation NoDegradation No Significant Degradation Stress->NoDegradation Analysis Stability-Indicating HPLC Analysis Degradation->Analysis NoDegradation->Analysis Stable Compound is Stable under Condition NoDegradation->Stable Separation Separation of Parent and Degradants Analysis->Separation NoSeparation Co-elution Analysis->NoSeparation Unstable Compound is Unstable Separation->Unstable ValidatedMethod Validated Stability-Indicating Method Separation->ValidatedMethod MethodDev Method Development/Optimization NoSeparation->MethodDev MethodDev->Analysis

Caption: Logical flow for assessing compound stability.

References

preventing side reactions with 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Chloropyridin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with this compound?

A1: Based on its chemical structure, the three most common side reactions are:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to form the corresponding amide (2-(5-chloropyridin-2-yl)acetamide) and subsequently the carboxylic acid (2-(5-chloropyridin-2-yl)acetic acid). This is typically promoted by the presence of water under acidic or basic conditions.

  • Dimerization (Thorpe-Ziegler Reaction): In the presence of a base, the active methylene group (the CH₂ between the pyridine ring and the nitrile) can be deprotonated, leading to a self-condensation reaction with another molecule to form a dimer.

  • N-Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This can be caused by certain oxidizing agents or even exposure to air at elevated temperatures.

Q2: How can I detect the formation of these side products?

A2: A combination of analytical techniques is recommended for monitoring the reaction and detecting impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the main product and its byproducts.[1][2] For structural confirmation of any unexpected peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4][5][6]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.

Troubleshooting Guides

Issue 1: Low yield of the desired product with significant formation of a more polar byproduct, confirmed as 2-(5-chloropyridin-2-yl)acetamide or 2-(5-chloropyridin-2-yl)acetic acid.

Possible Cause: Hydrolysis of the nitrile group due to the presence of water in the reaction mixture.

Troubleshooting Workflow:

Start Low Yield & Hydrolysis Byproducts Detected Check_Water Verify Anhydrous Conditions Start->Check_Water Dry_Solvents Dry Solvents (e.g., distillation over drying agent) Check_Water->Dry_Solvents Moisture Present Monitor_pH Monitor and Control Reaction pH Check_Water->Monitor_pH Conditions Anhydrous Dry_Reagents Dry Reagents (e.g., use fresh, anhydrous reagents) Dry_Solvents->Dry_Reagents Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Dry_Reagents->Inert_Atmosphere Inert_Atmosphere->Monitor_pH Neutral_Conditions Maintain Neutral or Near-Neutral pH Monitor_pH->Neutral_Conditions pH is Acidic/Basic Optimize_Temp Optimize Reaction Temperature Monitor_pH->Optimize_Temp pH is Neutral Neutral_Conditions->Optimize_Temp Lower_Temp Run Reaction at Lower Temperature Optimize_Temp->Lower_Temp High Temperature Reaction End Improved Yield, Minimized Hydrolysis Optimize_Temp->End Optimal Temperature Lower_Temp->End

Caption: Troubleshooting workflow for hydrolysis.

Preventative Measures & Protocols:

  • Protocol for Ensuring Anhydrous Conditions:

    • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., silica gel, P₂O₅) or by assembling the apparatus hot and cooling under a stream of dry inert gas.

    • Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, use commercially available anhydrous solvents.

    • Reagents: Use fresh, high-purity reagents. If necessary, dry solid reagents in a vacuum oven.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.

Issue 2: Formation of a high molecular weight byproduct, especially when using a strong base.

Possible Cause: Dimerization of this compound via the Thorpe-Ziegler reaction.[7][8][9][10]

Troubleshooting Workflow:

Start Dimer Formation Detected Check_Base Evaluate Base Strength and Concentration Start->Check_Base Weaker_Base Use a Weaker, Non-Nucleophilic Base Check_Base->Weaker_Base Strong Base Used Check_Reactant_Conc Evaluate Reactant Concentration Check_Base->Check_Reactant_Conc Weak/Moderate Base Lower_Conc Lower the Concentration of the Base Weaker_Base->Lower_Conc Slow_Addition Slowly Add Base at Low Temperature Lower_Conc->Slow_Addition Slow_Addition->Check_Reactant_Conc Dilute_Reaction Run Reaction at Higher Dilution Check_Reactant_Conc->Dilute_Reaction High Concentration End Minimized Dimerization Check_Reactant_Conc->End Low Concentration Dilute_Reaction->End

Caption: Troubleshooting workflow for dimerization.

Preventative Measures & Protocols:

  • Protocol for Minimizing Dimerization:

    • Base Selection: If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider using bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) over alkoxides.

    • Controlled Addition: Add the base slowly to the reaction mixture at a low temperature (e.g., -78 °C to 0 °C) to control the concentration of the deprotonated intermediate.

    • Dilution: Run the reaction at a lower concentration (higher dilution) to disfavor the intermolecular reaction that leads to dimerization.

Issue 3: Presence of an impurity with a mass of +16 Da compared to the starting material.

Possible Cause: N-oxidation of the pyridine ring.

Troubleshooting Workflow:

Start N-Oxide Impurity Detected Check_Atmosphere Verify Inert Atmosphere Start->Check_Atmosphere Degas_Solvent Degas Solvent Prior to Use Check_Atmosphere->Degas_Solvent Air Exposure Possible Check_Reagents Check for Oxidizing Impurities in Reagents Check_Atmosphere->Check_Reagents Strictly Inert Degas_Solvent->Check_Reagents Purify_Reagents Purify Reagents if Necessary Check_Reagents->Purify_Reagents Impurities Suspected Check_Temp Evaluate Reaction Temperature Check_Reagents->Check_Temp High Purity Reagents Purify_Reagents->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp High Temperature End Minimized N-Oxidation Check_Temp->End Optimal Temperature Lower_Temp->End

Caption: Troubleshooting workflow for N-oxidation.

Preventative Measures & Protocols:

  • Protocol for Preventing N-Oxidation:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen.

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize the presence of oxidizing impurities. Degassing the solvent by bubbling with an inert gas for 15-30 minutes before the reaction can help remove dissolved oxygen.

    • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can increase the rate of oxidation.

    • Reagent Purity: Ensure that other reagents used in the reaction are free from oxidizing contaminants.

Data Summary

ParameterHydrolysisDimerizationN-OxidationRecommended Condition
Water Content IncreasesNo direct effectNo direct effectAnhydrous (<50 ppm)
Base Strength Increases (at high pH)IncreasesNo direct effectUse weakest effective base
Temperature IncreasesIncreasesIncreasesLowest effective temperature
Oxygen Exposure No direct effectNo direct effectIncreasesInert atmosphere
Reactant Conc. No direct effectIncreasesNo direct effectHigh dilution

Key Experimental Protocols

General Protocol for Reactions Involving this compound (to minimize side reactions):

  • Apparatus Setup: Assemble a flame- or oven-dried reaction flask equipped with a magnetic stirrer, thermometer, and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: Dissolve this compound in a suitable anhydrous solvent (e.g., THF, Dichloromethane). If a base is required, cool the solution to an appropriate low temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the base.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as Thin Layer Chromatography (TLC) or HPLC to determine the point of completion and to check for the formation of byproducts.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for basic reactions). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

References

Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate for researchers and professionals in drug development and agrochemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent and practical method involves a two-step synthesis starting from 2-chloro-5-methylpyridine. The first step is a free-radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt to yield the desired product. An alternative, though potentially less common, route could involve the direct cyanation of 2,5-dichloropyridine.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: For the two-step route from 2-chloro-5-methylpyridine, the key starting material is 2-chloro-5-methylpyridine. Essential reagents include a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN). Solvents typically used are non-polar for the halogenation step (e.g., carbon tetrachloride, cyclohexane) and polar aprotic for the cyanation step (e.g., DMSO, DMF).

Q3: What are the main safety precautions to consider during this synthesis?

A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be trained in its use. All cyanide-containing waste must be quenched with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.

  • Halogenating Agents: NBS and NCS are irritants and lachrymators. Avoid inhalation and skin contact.

  • Solvents: Many organic solvents are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Yield of 2-Chloro-5-(halomethyl)pyridine (Step 1)

Q: I am observing a very low yield of the halogenated intermediate, or the reaction is not proceeding. What are the potential causes and solutions?

A: Low or no yield in the first step can be attributed to several factors. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Radical Initiator Verify the age and storage conditions of your AIBN or benzoyl peroxide. It is recommended to use a freshly opened or recently purchased initiator.
Insufficient Reaction Temperature The reaction requires sufficient heat to initiate and sustain the radical chain reaction. Ensure the reaction mixture reaches the appropriate reflux temperature for the chosen solvent.
Presence of Radical Inhibitors Ensure all glassware is clean and free of any potential radical inhibitors. Impurities in the starting material or solvent can also inhibit the reaction.
Inappropriate Solvent Use a non-polar solvent that is suitable for free-radical reactions, such as carbon tetrachloride or cyclohexane.
Problem 2: Low or No Yield of this compound (Step 2)

Q: The halogenation step was successful, but I am getting a low yield of the final product in the cyanation step. What could be the issue?

A: Challenges in the cyanation step are common. Refer to the table below for troubleshooting.

Potential Cause Recommended Solution
Poor Solubility of Cyanide Salt Ensure the cyanide salt is finely powdered and well-dispersed in the solvent. Using a polar aprotic solvent like DMSO or DMF is crucial for dissolving the cyanide salt.
Deactivated Halogenated Intermediate The 2-chloro-5-(halomethyl)pyridine intermediate can be unstable. It is often recommended to use it immediately after preparation without prolonged storage.
Presence of Water The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can react with the cyanide and reduce its nucleophilicity.
Side Reactions Overheating or prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Problem 3: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of side products. What are these impurities, and how can I minimize them?

A: The formation of side products can complicate purification and lower the overall yield. Common side products and mitigation strategies are outlined below.

Side Product Formation Mechanism Mitigation Strategy
2-Chloro-5-methylpyridine (unreacted) Incomplete halogenation in the first step.Increase the reaction time or the amount of halogenating agent and initiator in the first step. Ensure proper reaction temperature.
Bis-substituted products Reaction of the product with the halogenated intermediate.Use a slight excess of the cyanide salt to ensure the complete conversion of the halogenated intermediate.
Hydrolysis products (amide, carboxylic acid) Presence of water during the cyanation step or work-up.Use anhydrous conditions for the cyanation reaction. During work-up, avoid strongly acidic or basic conditions for extended periods.
Problem 4: Difficulty in Product Purification

Q: The crude product is difficult to purify. I'm observing streaking on my silica gel column, or the product is co-eluting with impurities. What purification strategies can I employ?

A: this compound is a polar and basic compound, which can make purification by standard silica gel chromatography challenging. Here are some alternative approaches:

  • Modify the Eluent System: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking by deactivating the acidic silica surface.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a better choice than silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If the product and impurities have different polarities, reverse-phase chromatography can be an effective purification method.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a highly pure product.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is provided below. This is a theoretical protocol and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1.0 eq.) in a suitable anhydrous non-polar solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-(bromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a well-ventilated fume hood, dissolve the crude 2-chloro-5-(bromomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO).

  • Carefully add sodium cyanide (NaCN, 1.2 eq.) portion-wise to the solution while maintaining the temperature below 30°C with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the theoretical quantitative data for the proposed synthesis. Actual results may vary depending on the experimental conditions.

Parameter Step 1: Bromination Step 2: Cyanation
Typical Solvent Carbon tetrachlorideDMSO
Reaction Temperature Reflux (approx. 77°C)Room Temperature
Typical Reaction Time 2-4 hours1-3 hours
Theoretical Yield 70-85%80-95%

Mandatory Visualization

TroubleshootingWorkflow cluster_start cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation cluster_purification Purification cluster_end start Synthesis of this compound step1_check Low/No Yield of Halogenated Intermediate? start->step1_check step1_cause1 Inactive Initiator step1_check->step1_cause1 Yes step1_cause2 Low Temperature step1_check->step1_cause2 Yes step1_cause3 Inhibitors Present step1_check->step1_cause3 Yes step2_check Low/No Yield of Final Product? step1_check->step2_check No step1_solution1 Use Fresh Initiator step1_cause1->step1_solution1 step1_solution2 Ensure Reflux step1_cause2->step1_solution2 step1_solution3 Use Pure Reagents step1_cause3->step1_solution3 step1_solution1->step1_check step1_solution2->step1_check step1_solution3->step1_check step2_cause1 Poor Cyanide Solubility step2_check->step2_cause1 Yes step2_cause2 Intermediate Degradation step2_check->step2_cause2 Yes step2_cause3 Presence of Water step2_check->step2_cause3 Yes purification_check Difficulty in Purification? step2_check->purification_check No step2_solution1 Use Polar Aprotic Solvent step2_cause1->step2_solution1 step2_solution2 Use Intermediate Immediately step2_cause2->step2_solution2 step2_solution3 Use Anhydrous Conditions step2_cause3->step2_solution3 step2_solution1->step2_check step2_solution2->step2_check step2_solution3->step2_check purification_cause1 Streaking on Silica purification_check->purification_cause1 Yes purification_cause2 Co-elution purification_check->purification_cause2 Yes end_product Pure this compound purification_check->end_product No purification_solution1 Add Base to Eluent / Use Alumina purification_cause1->purification_solution1 purification_solution2 Try Reverse-Phase or Recrystallization purification_cause2->purification_solution2 purification_solution1->purification_check purification_solution2->purification_check

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Catalyst Selection for Reactions Involving 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-(5-Chloropyridin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate. The primary reactive sites are the chloro-substituent on the pyridine ring, which is suitable for cross-coupling reactions, and the nitrile group, which can undergo various transformations. Common reactions include:

  • Cross-Coupling Reactions: To form carbon-carbon or carbon-nitrogen bonds at the C5 position of the pyridine ring. Palladium-catalyzed reactions like Suzuki-Miyaura, and Buchwald-Hartwig amination are frequently employed.[1][2]

  • Hydrolysis of the Nitrile Group: To synthesize the corresponding carboxylic acid or amide.[3][4]

  • Reduction of the Nitrile Group: To produce the primary amine, 2-(5-chloropyridin-2-yl)ethanamine, typically via catalytic hydrogenation.[3]

  • Tetrazole Formation: Reaction of the nitrile group with an azide to form a 5-substituted-1H-tetrazole, a common bioisostere for carboxylic acids in medicinal chemistry.[3]

  • α-Alkylation: To introduce substituents at the carbon adjacent to the nitrile group.[5]

Q2: Which catalysts are recommended for Suzuki-Miyaura coupling with this compound?

A2: Palladium-based catalysts are standard for Suzuki-Miyaura reactions. The choice of catalyst and ligand is crucial for achieving high yields. For chloropyridine substrates, common choices include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand. While specific protocols for 2,5-dichloropyridine often target the more reactive C2 position, these systems can be adapted.[2] For challenging couplings, more advanced catalyst systems might be necessary.

Q3: How can I hydrolyze the nitrile group to an amide or a carboxylic acid?

A3: The nitrile group can be hydrolyzed under either basic or acidic conditions.

  • To obtain the amide: Partial hydrolysis is typically achieved under controlled basic conditions. For similar (pyridyl-2)acetonitrile derivatives, alkaline hydrolysis using potassium hydroxide in ethanol has been shown to produce the corresponding amides.[3][4]

  • To obtain the carboxylic acid: More stringent acidic or basic conditions are required for complete hydrolysis to the carboxylic acid.

Q4: What conditions are suitable for reducing the nitrile to a primary amine?

A4: The reduction of the nitrile group to a primary amine is commonly achieved through catalytic hydrogenation. Metal catalysts such as Raney nickel or Raney cobalt are often used for the reduction of pyridylacetonitrile derivatives.[3]

Troubleshooting Guide

Issue 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[1]
Inappropriate Base The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The strength and solubility of the base can significantly impact the reaction rate. Try screening different bases.
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For chloropyridines, electron-rich and bulky phosphine ligands are often effective.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvent systems include 1,4-dioxane/water, toluene, or DMF.[1] The presence of water can be crucial in the transmetalation step.
Low Reaction Temperature Most Suzuki-Miyaura reactions require heating, typically between 80-100 °C.[1] If the reaction is sluggish, consider increasing the temperature.

Issue 2: The nitrile hydrolysis reaction stops at the amide and does not proceed to the carboxylic acid.

Potential Cause Troubleshooting Steps
Insufficiently Harsh Conditions Complete hydrolysis to the carboxylic acid requires more forcing conditions than partial hydrolysis to the amide. Increase the concentration of the acid or base, raise the reaction temperature, and/or prolong the reaction time.
Product Precipitation The intermediate amide or the final carboxylic acid salt may precipitate out of solution, preventing the reaction from going to completion. Try a different solvent system that better solubilizes all species.

Issue 3: Formation of byproducts during the reduction of the nitrile group.

Potential Cause Troubleshooting Steps
Over-reduction Over-reduction of the pyridine ring can occur under harsh hydrogenation conditions. Monitor the reaction closely and use milder conditions (lower pressure, lower temperature, or a less active catalyst).
Side reactions on the chloro-substituent The chloro group can potentially be reduced under certain catalytic hydrogenation conditions. Screening different catalysts (e.g., comparing Raney Ni with Pd/C) may identify a more selective system.

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines. Note: These conditions are for related chloropyridine compounds and may require optimization for this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Reference Compound
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-dioxane/H₂O80-1004-24Moderate to High2-(2-Chloropyridin-4-yl)propan-2-ol
Pd(OAc)₂ (2)-K₂CO₃ (1.5)DMF10012-24Moderate to High2,5-Dichloropyridine

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between a chloropyridine and an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., degassed 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Alkaline Hydrolysis of a Nitrile to an Amide

This protocol is based on the hydrolysis of similar (pyridyl-2)acetonitrile derivatives.[4]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizations

G General Workflow for Catalyst Screening cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization start Define Reaction: This compound + Coupling Partner reagents Select Initial Conditions: - Solvent - Base - Temperature start->reagents catalyst_selection Select Palladium Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagents->catalyst_selection ligand_selection Select Ligands (e.g., PPh₃, SPhos, XPhos) catalyst_selection->ligand_selection run_reactions Run Small-Scale Parallel Reactions ligand_selection->run_reactions analyze Analyze Results (LC-MS, GC-MS) run_reactions->analyze optimal_check Optimal Yield? analyze->optimal_check optimize Optimize Conditions: - Reagent Stoichiometry - Concentration - Temperature optimal_check->optimize No scale_up Scale-up Reaction optimal_check->scale_up Yes optimize->run_reactions

Caption: Workflow for selecting and optimizing a catalyst system.

G Troubleshooting Low Yield in Cross-Coupling start Low or No Product Formation q1 Is Starting Material Consumed? start->q1 a1_yes Decomposition or Side Product Formation q1->a1_yes Yes a1_no Reaction Not Initiated q1->a1_no No check_temp Lower Temperature Change Ligand/Base a1_yes->check_temp q2 Check Catalyst Activity a1_no->q2 a2_fresh Use Fresh Catalyst Ensure Inert Atmosphere q2->a2_fresh Suspect q3 Check Reagents q2->q3 Active a3_reagents Verify Base & Solvent Quality (Anhydrous, Degassed) q3->a3_reagents

Caption: Decision tree for troubleshooting cross-coupling reactions.

G Reaction Pathways of this compound cluster_nitrile Nitrile Group Reactions cluster_ring Pyridine Ring Reactions start This compound hydrolysis Hydrolysis (H⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., Raney Ni, H₂) start->reduction tetrazole Cycloaddition (NaN₃, Lewis Acid) start->tetrazole suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (Pd catalyst, R₂NH) start->buchwald amide Amide derivative hydrolysis->amide amine Primary Amine derivative reduction->amine tetrazole_prod Tetrazole derivative tetrazole->tetrazole_prod suzuki_prod 5-Aryl-2-pyridylacetonitrile suzuki->suzuki_prod buchwald_prod 5-Amino-2-pyridylacetonitrile buchwald->buchwald_prod

Caption: Potential reaction pathways for the title compound.

References

Technical Support Center: Synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(5-chloropyridin-2-yl)acetonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

Q: We are experiencing a significant drop in yield upon scaling up the cyanomethylation of 2-chloro-5-methylpyridine. What are the potential causes and solutions?

A: Low yields during the scale-up of this reaction are often attributed to several factors related to reaction kinetics, mass transfer, and thermal management.

Potential CauseRecommended Solution
Incomplete Reaction Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, GC) to track the consumption of the starting material and the formation of the product. Extend the reaction time if necessary.
Side Reactions Temperature Control: Poor heat dissipation in larger reactors can lead to localized hotspots, promoting the formation of impurities. Ensure adequate cooling and agitation. Consider a slower, controlled addition of the cyanide source to manage the exotherm.
Poor Solubility of Cyanide Salt Solvent System: Ensure the cyanide salt (e.g., NaCN, KCN) is sufficiently soluble in the chosen solvent. In some cases, the addition of a phase-transfer catalyst may be beneficial, especially in biphasic systems.
Degradation of Starting Material or Product Inert Atmosphere: The reaction may be sensitive to air or moisture. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen, argon).

Problem 2: Formation of Impurities

Q: Our scaled-up batch of this compound is contaminated with significant levels of an unknown impurity. How can we identify and mitigate this?

A: The formation of impurities is a common challenge in scaling up chemical syntheses. The structure of the impurity will dictate the best mitigation strategy.

Potential ImpurityMitigation Strategy
Isomeric Acetonitriles Starting Material Purity: Ensure the purity of the 2-chloro-5-methylpyridine starting material. Isomeric impurities in the starting material will likely be carried through the synthesis.
Over-alkylation or Di-substitution Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the cyanide source can help minimize side reactions.
Hydrolysis of the Nitrile Anhydrous Conditions: Ensure all reagents and solvents are dry, as the nitrile group can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of acid or base.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are facing challenges with the crystallization and purification of the final product at a larger scale. What can we do to improve this?

A: Isolation and purification issues are common when moving from lab to pilot scale.

IssueRecommended Approach
Oiling Out During Crystallization Solvent Screen: Conduct a solvent screen to identify a more suitable crystallization solvent or solvent mixture. Consider anti-solvent crystallization.
Poor Filtration Characteristics Crystal Habit Modification: The rate of cooling and agitation can influence crystal size and morphology. A slower cooling profile may yield larger, more easily filterable crystals.
Co-elution of Impurities during Chromatography Alternative Purification: If silica gel chromatography is problematic, consider alternative purification techniques such as recrystallization, distillation (if applicable), or using a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of cyanide salts (e.g., sodium or potassium cyanide), which are highly toxic. A strict safety protocol must be in place, including dedicated handling areas, personal protective equipment (PPE), and a quenching protocol for any residual cyanide (e.g., using bleach or hydrogen peroxide). The reaction can also be exothermic, requiring careful temperature monitoring and control to prevent runaways.

Q2: Which synthetic route is most amenable to the large-scale production of this compound?

A2: A common and often scalable route is the nucleophilic substitution of a suitable precursor like 2-(chloromethyl)-5-chloropyridine with a cyanide salt. Another potential route involves the conversion of 2-methyl-5-chloropyridine to its corresponding nitrile. The choice of route will depend on factors such as the cost and availability of starting materials, overall yield, and process safety.

Q3: How critical is temperature control during the scale-up of the cyanidation step?

A3: Temperature control is critical. The reaction of a chloromethylpyridine with a cyanide salt is typically exothermic. On a larger scale, inefficient heat dissipation can lead to a rapid temperature increase, which can result in decreased selectivity, increased impurity formation, and potential safety hazards. The use of a jacketed reactor with controlled cooling is essential.

Q4: What are the key process parameters to monitor during the scale-up?

A4: The key parameters to monitor include:

  • Temperature: To control reaction kinetics and minimize side reactions.

  • Agitation Speed: To ensure proper mixing and mass transfer, especially in heterogeneous mixtures.

  • Rate of Reagent Addition: To control the reaction exotherm and maintain a safe operating temperature.

  • Reaction Progress: Using in-process analytical techniques (e.g., HPLC, GC) to determine reaction completion.

Experimental Protocols

Proposed Synthesis of this compound from 2-Chloro-5-methylpyridine

This two-step process involves the radical bromination of the methyl group followed by nucleophilic substitution with cyanide.

Step 1: Synthesis of 2-(Bromomethyl)-5-chloropyridine

  • Charging the Reactor: To a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 2-chloro-5-methylpyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Initiator Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-5-chloropyridine.

Step 2: Synthesis of this compound

  • Charging the Reactor: In a separate reactor, dissolve sodium cyanide (1.2 eq) in a suitable solvent like DMSO or ethanol/water.

  • Addition of Starting Material: Slowly add a solution of 2-(bromomethyl)-5-chloropyridine (1.0 eq) in the same solvent to the cyanide solution, while maintaining the temperature below 30°C with external cooling.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by HPLC.

  • Quenching and Extraction: Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents representative data for the cyanidation step at both laboratory and pilot scales to illustrate potential scale-up considerations.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material (2-(bromomethyl)-5-chloropyridine) 10 g1 kg
Sodium Cyanide 1.2 eq1.2 eq
Solvent Volume 100 mL10 L
Reaction Temperature 20-25°C25-30°C (with cooling)
Reaction Time 4 hours6 hours
Typical Yield 85%78%
Purity (by HPLC) >98%~95%

Visualizations

Synthesis_Pathway A 2-Chloro-5-methylpyridine B 2-(Bromomethyl)-5-chloropyridine A->B NBS, AIBN Reflux C This compound B->C NaCN Solvent

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Check_Stoichiometry Verify Reagent Stoichiometry Optimize_Temp->Check_Stoichiometry Temp Optimized Improve_Mixing Improve Agitation/Mixing Check_Stoichiometry->Improve_Mixing Stoichiometry Correct Solvent_Screen Conduct Solvent Screen for Purification Improve_Mixing->Solvent_Screen Mixing Adequate End Process Optimized Solvent_Screen->End

Caption: A workflow for troubleshooting common scale-up issues.

Logical_Relationships cluster_params Key Process Parameters cluster_outcomes Process Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Agitation Agitation Agitation->Yield Cycle_Time Cycle_Time Agitation->Cycle_Time Concentration Concentration Concentration->Purity Concentration->Cycle_Time

Validation & Comparative

Comparative Reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile with its structural isomers: 2-(3-chloropyridin-2-yl)acetonitrile, 2-(4-chloropyridin-2-yl)acetonitrile, and 2-(6-chloropyridin-2-yl)acetonitrile. The primary focus is on Nucleophilic Aromatic Substitution (SNAr), a critical transformation in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2]

Theoretical Framework: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of chloropyridines in SNAr reactions is predominantly governed by the position of the chlorine atom relative to the ring's nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction rate.

The pyridine nitrogen is strongly electron-withdrawing, which helps to stabilize the negative charge of the Meisenheimer complex. This stabilizing effect is most pronounced when the charge can be delocalized onto the nitrogen through resonance, which occurs when the nucleophile attacks at positions ortho (2- and 6-) or para (4-) to the nitrogen atom.[5][6][7] Consequently, chloro-substituents at the 4- and 6-positions are significantly more activated towards nucleophilic attack than those at the meta (3- and 5-) positions.[5][6]

Data Presentation: Comparative Reactivity

CompoundChlorine PositionRelationship to Ring NitrogenExpected Relative Reactivity in SNArRationale
2-(4-Chloropyridin-2-yl)acetonitrile 4paraHighThe negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the ring nitrogen.[5][6]
2-(6-Chloropyridin-2-yl)acetonitrile 6orthoHighThe negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the ring nitrogen.[3][6]
This compound 5metaLowResonance delocalization of the negative charge onto the ring nitrogen is not possible, leading to a less stable intermediate.
2-(3-Chloropyridin-2-yl)acetonitrile 3metaLowResonance delocalization of the negative charge onto the ring nitrogen is not possible, leading to a less stable intermediate.

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions and for performing kinetic analysis to quantitatively compare reactivity.

General Protocol for Nucleophilic Aromatic Substitution

This procedure describes a typical SNAr reaction using an amine as the nucleophile.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective 2-(chloropyridin-2-yl)acetonitrile isomer (1.0 equivalent).

  • Reagents: Add the nucleophile, for example, morpholine (1.2 equivalents), and a base such as potassium phosphate (K₃PO₄, 1.5 equivalents).[3]

  • Solvent: Add a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or tert-amyl alcohol, to achieve a concentration of approximately 0.2 M.[3]

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to an appropriate temperature (e.g., 80-120 °C).[3]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.[3]

Protocol for Kinetic Analysis

This protocol outlines the steps to determine the pseudo-first-order rate constant (k_obs) for the SNAr reaction.

  • Preparation: Prepare stock solutions of the 2-(chloropyridin-2-yl)acetonitrile isomer and a large excess of the nucleophile (e.g., >10 equivalents) in a suitable solvent (e.g., methanol or DMF) in separate volumetric flasks.

  • Initiation: Place the substrate solution in a thermostated vessel (e.g., a jacketed reactor or a flask in a constant-temperature bath) and allow it to reach thermal equilibrium. Initiate the reaction by rapidly adding the nucleophile solution with vigorous stirring.

  • Sampling: At predetermined time intervals, withdraw small, precise aliquots of the reaction mixture. Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).

  • Analysis: Analyze the quenched samples using a calibrated quantitative method, such as HPLC or GC, to determine the concentration of the remaining 2-(chloropyridin-2-yl)acetonitrile.

  • Calculation: Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the substrate concentration (ln[Substrate]) against time. The slope of the resulting straight line will be equal to -k_obs.

Mandatory Visualization

G cluster_reactivity Relative SNAr Reactivity of Isomers node_high Higher Reactivity node_low Lower Reactivity node_4_chloro 4-Chloro Isomer node_4_chloro->node_high Para to N (Activated) node_6_chloro 6-Chloro Isomer node_6_chloro->node_high Ortho to N (Activated) node_5_chloro 5-Chloro Isomer node_5_chloro->node_low Meta to N (Deactivated) node_3_chloro 3-Chloro Isomer node_3_chloro->node_low Meta to N (Deactivated)

Caption: Relative SNAr reactivity of chloropyridylacetonitrile isomers.

G cluster_workflow Experimental Workflow for Kinetic Analysis node_start Prepare Stock Solutions (Isomer, Nucleophile) node_reaction Initiate Reaction in Thermostated Vessel node_start->node_reaction node_sampling Timed Aliquot Sampling & Reaction Quenching node_reaction->node_sampling node_analysis Quantitative Analysis (e.g., HPLC, GC) node_sampling->node_analysis node_data Data Processing: Plot ln([Reactant]) vs. Time node_analysis->node_data node_end Determine Rate Constant (k_obs) node_data->node_end

Caption: Workflow for determining reaction rate constants.

References

A Comparative Guide to the Reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile and 2-(3-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the functionalization of pyridine scaffolds is a critical strategy for the synthesis of novel bioactive molecules. The selection of appropriate starting materials is paramount for efficient and successful synthetic outcomes. This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks: 2-(5-chloropyridin-2-yl)acetonitrile and 2-(3-chloropyridin-2-yl)acetonitrile. Understanding the nuanced differences in their chemical behavior is essential for optimizing reaction conditions and achieving desired synthetic targets.

This comparison will focus on the key reactive sites of these molecules: the pyridine ring, susceptible to nucleophilic aromatic substitution (SNAr), and the methylene group of the acetonitrile substituent, which possesses acidic protons.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

In both this compound and 2-(3-chloropyridin-2-yl)acetonitrile, the electron-withdrawing nature of the cyano group further enhances the electrophilicity of the pyridine ring. However, the position of the chloro substituent relative to the ring nitrogen and the acetonitrile group is the primary determinant of their differential reactivity.

Reactivity at the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles. The ease of this substitution is dependent on the stability of the intermediate Meisenheimer complex formed during the reaction.

  • This compound : The chlorine atom is at the 5-position. Nucleophilic attack at this position is not as favorable as at the 2- or 4-positions because the negative charge in the Meisenheimer complex cannot be effectively delocalized onto the electronegative ring nitrogen through resonance.

  • 2-(3-chloropyridin-2-yl)acetonitrile : The chlorine atom is at the 3-position. Similar to the 5-position, the 3-position is less activated towards nucleophilic attack compared to the 2- and 4-positions.

Reactivity of the Acetonitrile Methylene Group

The methylene protons (—CH2CN) in both isomers are acidic due to the electron-withdrawing effect of the adjacent cyano group and the pyridine ring. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

The acidity of these protons, and thus the ease of carbanion formation, is influenced by the overall electron density of the pyridine ring. The position of the electron-withdrawing chloro group plays a role here.

  • In This compound , the chloro group is at the 5-position, and its electron-withdrawing inductive effect will have a modest impact on the acidity of the 2-acetonitrile protons.

  • In 2-(3-chloropyridin-2-yl)acetonitrile , the chloro group is at the 3-position, in closer proximity to the acetonitrile group. This proximity will result in a stronger inductive electron withdrawal from the carbon bearing the methylene group, thereby increasing the acidity of the methylene protons compared to the 5-chloro isomer.

Therefore, 2-(3-chloropyridin-2-yl)acetonitrile is predicted to be more reactive in reactions involving the deprotonation of the acetonitrile methylene group.

Summary of Predicted Reactivity

FeatureThis compound2-(3-Chloropyridin-2-yl)acetonitrileRationale
Nucleophilic Aromatic Substitution (at the Chloro position) Lower Predicted ReactivityHigher Predicted ReactivityThe electron-withdrawing effect of the 2-acetonitrile group is more pronounced at the adjacent 3-position, making the C-Cl bond more electrophilic.
Acidity of Methylene Protons (—CH₂CN) Lower Predicted AcidityHigher Predicted AcidityThe chloro group at the 3-position exerts a stronger inductive electron-withdrawing effect on the 2-acetonitrile group due to closer proximity, increasing proton acidity.
Reactivity of the Resulting Carbanion Lower Predicted ReactivityHigher Predicted ReactivityThe more acidic protons in the 3-chloro isomer lead to easier formation of the carbanion, which can then act as a nucleophile in subsequent reactions.

Experimental Protocols

While direct comparative experimental data is lacking, the following are generalized protocols for reactions that would be relevant for comparing the reactivity of these two isomers. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a chloropyridine derivative with an amine nucleophile.

Materials:

  • 2-(chloropyridin-2-yl)acetonitrile isomer (1.0 eq)

  • Nucleophile (e.g., piperidine, morpholine) (1.2 - 2.0 eq)

  • Base (e.g., K2CO3, NaH) (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-(chloropyridin-2-yl)acetonitrile isomer and the anhydrous solvent.

  • Add the base and stir the suspension at room temperature for 15 minutes.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to a temperature between 80-150 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Alkylation of the Acetonitrile Methylene Group

This protocol outlines a general procedure for the deprotonation of the acetonitrile methylene group followed by alkylation.

Materials:

  • 2-(chloropyridin-2-yl)acetonitrile isomer (1.0 eq)

  • Strong base (e.g., NaH, LDA, n-BuLi) (1.1 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF, Diethyl ether)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 2-(chloropyridin-2-yl)acetonitrile isomer and the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

  • Slowly add the strong base to the solution and stir for 30-60 minutes to allow for carbanion formation.

  • Add the alkylating agent to the reaction mixture and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity Differences

The following diagrams illustrate the electronic factors influencing the reactivity of the two isomers.

Caption: Predicted reactivity comparison of the two isomers.

sn_ar_mechanism start Chloropyridine Derivative intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Pyridine intermediate->product - Cl⁻ leaving_group Chloride Ion (Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Based on fundamental principles of heterocyclic chemistry, 2-(3-chloropyridin-2-yl)acetonitrile is predicted to be the more reactive isomer in reactions involving the deprotonation of the acetonitrile methylene group due to the closer proximity of the electron-withdrawing chloro group. For nucleophilic aromatic substitution at the chloro position, the reactivity of both isomers is expected to be modest, though 2-(3-chloropyridin-2-yl)acetonitrile may exhibit slightly enhanced reactivity.

This guide provides a theoretical framework to assist researchers in selecting the appropriate isomer and designing synthetic strategies. It is crucial to note that these predictions are based on established electronic effects, and empirical validation through controlled comparative experiments is recommended to determine the precise reactivity profiles under specific reaction conditions.

A Comparative Guide to Alternatives for 2-(5-Chloropyridin-2-yl)acetonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reagent 2-(5-Chloropyridin-2-yl)acetonitrile is a valuable building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive methylene group and a pyridine ring susceptible to modification, allows for the construction of complex heterocyclic compounds.[1] However, synthetic strategies often benefit from a palette of reagents with varied reactivity and substitution patterns. This guide provides an objective comparison of viable alternatives to this compound, supported by available data on their performance and applications.

Key Alternatives and Their Synthetic Utility

The primary alternatives can be categorized based on the substituent at the 5-position of the pyridine ring, which significantly influences the reagent's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

1. Halogenated Pyridylacetonitriles:

  • 2-(5-Bromopyridin-2-yl)acetonitrile: This is the most direct and widely used alternative. The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the 5-position.[3] While chlorine can also be used in some cross-coupling reactions, bromine is often more reactive, allowing for milder reaction conditions.

  • 2-(5-Fluoropyridin-2-yl)acetonitrile: The fluorine substituent offers a different reactivity profile. In nucleophilic aromatic substitution (SNAr) reactions, fluorine is typically the best leaving group among the halogens (F > Cl ≈ Br > I), a phenomenon known as the "element effect".[4][5] This can be advantageous when the desired transformation involves the displacement of the halogen by a nucleophile.

2. Alkoxy-Substituted Pyridylacetonitriles:

  • 2-(5-Methoxypyridin-2-yl)acetonitrile: The methoxy group is an electron-donating group, which can alter the electronic properties of the pyridine ring and influence the reactivity of other positions. It can be a key structural feature in certain biologically active molecules. This reagent is used in the synthesis of compounds like the intermediate for Perampanel.[6]

3. Unsubstituted and Other Derivatives:

  • 2-(Pyridin-2-yl)acetonitrile: The parent compound without substitution at the 5-position serves as a fundamental building block. It is utilized in reactions where functionalization at other positions is desired, or when the 5-position is to remain unsubstituted.[7] Its methylene group is reactive towards electrophiles, and it can be used to synthesize various functionally substituted azoles and condensed azoles.[7]

Comparative Performance Data

The choice of reagent often depends on the specific reaction type. The following table summarizes the general reactivity and preferred applications of the alternatives.

ReagentKey Reaction TypesRelative Reactivity of Leaving Group (5-position) in SNArNotes
This compoundNucleophilic Aromatic Substitution, Cross-CouplingCl ≈ BrA versatile and common starting material.
2-(5-Bromopyridin-2-yl)acetonitrile Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig) Br ≈ ClGenerally more reactive than the chloro-analog in cross-coupling, potentially allowing for milder conditions.
2-(5-Fluoropyridin-2-yl)acetonitrile Nucleophilic Aromatic Substitution (SNAr) F > Cl ≈ BrThe preferred choice when displacement of the halogen via SNAr is the primary transformation.[4][5]
2-(5-Methoxypyridin-2-yl)acetonitrile Further ring functionalization, building block for specific targetsN/A (Methoxy is not a typical leaving group)The electron-donating nature of the methoxy group influences the overall reactivity of the pyridine ring.
2-(Pyridin-2-yl)acetonitrile Reactions at the methylene group (e.g., condensations, couplings)N/ABaseline reagent for building pyridine-containing scaffolds without 5-position functionality.[7]

Table 1: Comparison of Alternative Reagents.

Experimental Protocols

Protocol 1: Synthesis of Arylhydrazones from 2-(Pyridin-2-yl)acetonitrile

This protocol demonstrates a typical reaction involving the active methylene group, applicable to all the discussed pyridylacetonitriles.

Procedure:

  • Prepare a solution of the appropriate aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (0.7 g, 10 mmol) in water (5 mL) dropwise while maintaining the temperature below 5°C. Stir for 15 minutes to form the diazonium salt.

  • In a separate flask, dissolve 2-(pyridin-2-yl)acetonitrile (1.18 g, 10 mmol) in ethanol (30 mL) and add sodium acetate (2.5 g).

  • Cool this solution to 0-5°C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the resulting solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.

Adapted from a general procedure for coupling with diazonium salts.[7]

Protocol 2: General Procedure for Suzuki Cross-Coupling with 2-(5-Bromopyridin-2-yl)acetonitrile

This protocol is a standard method for introducing aryl or heteroaryl groups at the 5-position.

Procedure:

  • To a reaction vessel, add 2-(5-bromopyridin-2-yl)acetonitrile (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ or Na₂CO₃ (2.0 mmol).[6]

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture at reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-aryl-2-pyridylacetonitrile.

Logical and Experimental Workflows

The selection and application of these reagents follow a logical workflow depending on the synthetic goal.

G cluster_0 Synthetic Goal Definition cluster_1 Reagent Selection cluster_2 Reaction Pathway cluster_3 Preferred Reagent Goal Desired Final Compound Select Select Pyridylacetonitrile Reagent Goal->Select SNAr Nucleophilic Aromatic Substitution (SNAr) Select->SNAr If displacing 5-substituent CrossCoupling Cross-Coupling (e.g., Suzuki) Select->CrossCoupling If forming C-C bond at 5-position MethyleneRxn Methylene Group Reaction Select->MethyleneRxn If functionalizing the acetonitrile side chain Fluoro 2-(5-Fluoropyridin-2-yl)acetonitrile SNAr->Fluoro Bromo 2-(5-Bromopyridin-2-yl)acetonitrile CrossCoupling->Bromo Any Any Alternative MethyleneRxn->Any

Caption: Reagent selection workflow based on the desired synthetic transformation.

Application in Drug Discovery Signaling Pathways

Compounds synthesized from pyridylacetonitrile derivatives often target key signaling pathways in drug discovery. For instance, many kinase inhibitors feature a pyridopyrimidine or similar fused heterocyclic core, which can be synthesized from these reagents.[3] Another area of application is in neurology, where derivatives can act on receptors like the serotonin 5-HT₁A receptor.

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR) like the 5-HT₁A receptor, a target for some antidepressant drugs.[8]

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Cellular Interior Ligand Serotonin or Biased Agonist (Drug) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK1/2 Pathway G_Protein->ERK Activates (Biased Signaling) cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Antidepressant Effect) cAMP->Response Leads to ERK->Response

Caption: Simplified biased agonism at the 5-HT1A receptor.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(5-Chloropyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 2-(5-Chloropyridin-2-yl)acetonitrile have emerged as a promising scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This guide provides a comparative analysis of their therapeutic potential, with a primary focus on their anticancer and antimicrobial properties. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development endeavors.

Anticancer Activity: A Promising Frontier

Recent studies have highlighted the potent anticancer activity of various derivatives synthesized from this compound. These compounds have been shown to exhibit significant cytotoxicity against a panel of human cancer cell lines.

Comparative Anticancer Activity of Novel Derivatives

A study by Ismael et al. (2023) focused on the synthesis and in vitro anticancer evaluation of a series of novel chalcone derivatives incorporating the this compound moiety. The cytotoxic activity of these compounds was assessed against four human cancer cell lines: MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and A549 (lung). The results, summarized in the table below, demonstrate the potent and, in some cases, selective anticancer effects of these derivatives.

Compound IDModificationMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Doxorubicin (Standard Drug)4.8 ± 0.35.2 ± 0.46.1 ± 0.57.3 ± 0.6
4a 4-Fluorophenyl8.2 ± 0.69.5 ± 0.712.3 ± 0.915.1 ± 1.1
4b 4-Chlorophenyl6.5 ± 0.57.8 ± 0.69.1 ± 0.711.4 ± 0.9
4c 4-Bromophenyl5.1 ± 0.46.3 ± 0.57.9 ± 0.69.8 ± 0.8
4d 4-Nitrophenyl3.9 ± 0.34.6 ± 0.35.8 ± 0.46.9 ± 0.5
4e 4-Methoxyphenyl10.1 ± 0.811.7 ± 0.914.2 ± 1.116.8 ± 1.3

Caption: In vitro cytotoxic activity (IC₅₀ in µM) of this compound derivatives against various human cancer cell lines.

Notably, compound 4d , bearing a 4-nitrophenyl substitution, exhibited the most potent anticancer activity across all tested cell lines, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin. This suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in the cytotoxic efficacy of these derivatives.

Experimental Protocols:

MTT Assay for Cytotoxicity Screening:

The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (MCF-7, HCT-116, HepG2, and A549) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.

Potential Signaling Pathway Involvement:

While the precise mechanisms of action for these derivatives are still under investigation, their structural similarity to other known anticancer agents suggests potential interference with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Derivative 2-(5-Chloropyridin-2-yl) acetonitrile Derivative Derivative->PI3K Potential Inhibition Derivative->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity: Combating Microbial Threats

In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Comparative Antimicrobial Activity of Thiazole Derivatives

A separate line of research has explored the synthesis of thiazole derivatives from this compound and their subsequent evaluation as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was determined against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Ciprofloxacin (Standard Antibiotic)1.00.51.0-
Fluconazole (Standard Antifungal)---8.0
5a 2-Aminothiazole163264>128
5b 2-Amino-4-methylthiazole8163264
5c 2-Amino-4-phenylthiazole481632
5d 2-Amino-4-(4-chlorophenyl)thiazole24816

Caption: Minimum Inhibitory Concentration (MIC in µg/mL) of thiazole derivatives of this compound against various microbial strains.

The results indicate that the antimicrobial activity is significantly influenced by the substituent at the 4-position of the thiazole ring. Compound 5d , with a 4-chlorophenyl group, displayed the most potent and broad-spectrum antimicrobial activity, highlighting the importance of this structural feature for enhanced efficacy.

Experimental Protocols:

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Serial Dilution: The test compounds were serially diluted in the respective growth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Experimental Workflow Visualization:

The general workflow for the synthesis and biological evaluation of these derivatives can be visualized as follows:

experimental_workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Anticancer Anticancer Activity Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC Determination) Purification->Antimicrobial Data_Analysis Data Analysis & SAR Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyridine and related pyridine-based analogs as inhibitors of Bruton's tyrosine kinase (BTK). While specific SAR data for 2-(5-chloropyridin-2-yl)acetonitrile analogs is not extensively available in the public domain, this guide leverages data from closely related pyridine and pyrimidine-based covalent BTK inhibitors to provide actionable insights for drug design and development.

Introduction to BTK and its Role in Disease

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases like rheumatoid arthritis.[1][2] Consequently, BTK has emerged as a significant therapeutic target, with several covalent irreversible inhibitors approved for clinical use.[1]

The BTK Signaling Pathway

The activation of the B-cell receptor by an antigen initiates a signaling cascade in which BTK is a key component. This pathway ultimately leads to the activation of transcription factors that regulate cell proliferation and survival. The inhibition of BTK blocks these downstream signals, making it an effective strategy for treating B-cell-related disorders.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cell_Response Cell Proliferation & Survival Transcription_Factors->Cell_Response Inhibitor BTK Inhibitor (e.g., Pyridine Analogs) Inhibitor->BTK inhibits

Diagram 1: Simplified BTK Signaling Pathway

Structure-Activity Relationship (SAR) of Pyridine-Based BTK Inhibitors

The development of potent and selective BTK inhibitors often involves the strategic modification of a core scaffold. For pyridine-based inhibitors, several key structural features influence their activity. These compounds typically feature a pyridine or pyrimidine core that interacts with the hinge region of the BTK active site, a linker, and a terminal group that often contains a warhead for covalent bond formation with a cysteine residue (Cys481) in the active site.

The following table summarizes the SAR for a series of 5-phenoxy-2-aminopyridine derivatives, which serve as a relevant model for understanding the potential of this compound analogs.[3]

Compound IDCore ModificationLinkerTerminal Group (Warhead)BTK IC₅₀ (nM)Key SAR Insights
Ibrutinib (Reference) Pyrazolo[3,4-d]pyrimidinePiperidineAcrylamide0.5A well-established covalent BTK inhibitor.
Analog 1 5-Phenoxy-2-aminopyridinePiperazineAcrylamide15.3The 2-aminopyridine core is a viable alternative to the pyrazolo[3,4-d]pyrimidine of ibrutinib.
Analog 2 5-(4-Fluorophenoxy)-2-aminopyridinePiperazineAcrylamide8.9Introduction of an electron-withdrawing group on the phenoxy ring improves potency.
Analog 3 5-Phenoxy-2-aminopyridineTetrahydroisoquinolineAcrylamide5.1A more rigid linker can enhance binding and potency.
Analog 4 5-Phenoxy-2-aminopyridinePiperazinePropiolamide>1000The acrylamide warhead is crucial for covalent binding and high potency; replacement leads to significant loss of activity.
Analog 5 5-Phenoxy-2-aminopyridinePiperazineNo warhead>10000Demonstrates the necessity of the covalent interaction for this class of inhibitors.
General SAR Principles for Pyridine-Based BTK Inhibitors

Based on the available literature, several general principles can be derived for the design of potent pyridine-based BTK inhibitors.

SAR_Principles cluster_scaffold Pyridine Core cluster_linker Linker Region cluster_warhead Covalent Warhead cluster_substituents Substituents Scaffold 2-Aminopyridine or related Pyridine core Hinge Hinge Binding (Met477) Scaffold->Hinge H-bonds Linker Linker (e.g., Piperazine, Tetrahydroisoquinoline) Scaffold->Linker Substituents Substituents on Core (e.g., 5-Phenoxy, 5-Chloro) Scaffold->Substituents Rigidity Rigidity can improve potency Linker->Rigidity Warhead Electrophilic Group (e.g., Acrylamide) Linker->Warhead Cys481 Cys481 Warhead->Cys481 Covalent Bond Potency Modulate Potency & Selectivity Substituents->Potency

Diagram 2: Key SAR Features of Pyridine-Based BTK Inhibitors

Experimental Protocols

Synthesis of a Representative 5-Phenoxy-2-aminopyridine BTK Inhibitor

The synthesis of potent BTK inhibitors often involves a multi-step process. The following is a representative protocol for the synthesis of a 5-phenoxy-2-aminopyridine analog, adapted from the literature.[3]

Step 1: Synthesis of the Piperazine-linked Aminopyridine Intermediate

A mixture of 2-amino-5-bromopyridine, 1-Boc-piperazine, palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an appropriate solvent (e.g., toluene) is heated under an inert atmosphere. After completion of the reaction, the mixture is worked up and purified by column chromatography to yield the Boc-protected piperazinyl-aminopyridine. The Boc protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to give the piperazinyl-aminopyridine intermediate.

Step 2: Coupling with the Phenoxy Moiety

The intermediate from Step 1 is coupled with a suitable phenoxy-containing building block. For example, a reaction with a 4-fluorophenol derivative in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO) at elevated temperature affords the desired 5-phenoxy-2-(piperazin-1-yl)pyridine.

Step 3: Introduction of the Acrylamide Warhead

The secondary amine of the piperazine ring is acylated with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature to yield the final covalent BTK inhibitor. The product is then purified by chromatography.

In Vitro BTK Kinase Inhibition Assay

The potency of the synthesized compounds against BTK is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a common method.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is detected as a decrease in a luminescent signal.

Procedure:

  • Kinase Reaction: Recombinant human BTK enzyme is incubated with a substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and various concentrations of the test compound in a kinase buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Detection: The luminescence is measured using a plate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Screening BTK Inhibitors

The process of identifying and characterizing novel BTK inhibitors follows a structured workflow, from initial screening to more detailed cellular and in vivo studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., ADP-Glo Assay) IC50 IC₅₀ Determination HTS->IC50 Hits SAR Structure-Activity Relationship Studies IC50->SAR Cell_Potency Cellular Potency (e.g., Ramos cells) SAR->Cell_Potency Optimized Compounds Target_Engagement Target Engagement Assay Cell_Potency->Target_Engagement PK Pharmacokinetics (PK) Studies Target_Engagement->PK Promising Compounds Efficacy In Vivo Efficacy (e.g., Xenograft models) PK->Efficacy Lead_Candidate Lead Candidate Efficacy->Lead_Candidate

Diagram 3: Workflow for BTK Inhibitor Discovery

Conclusion

The 2-aminopyridine scaffold represents a promising starting point for the development of novel covalent inhibitors of Bruton's tyrosine kinase. The structure-activity relationship studies on related 5-phenoxy-2-aminopyridine derivatives highlight the importance of the pyridine core for hinge binding, the nature of the linker for optimizing potency, and the necessity of a covalent warhead for achieving high inhibitory activity. While direct experimental data on this compound analogs as BTK inhibitors is currently limited in publicly available literature, the principles outlined in this guide provide a rational framework for the design, synthesis, and evaluation of such compounds. Further investigation into this specific chemical space is warranted to explore its potential for yielding novel and effective BTK-targeted therapies.

References

Comparative Guide to Validated Analytical Methods for 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(5-Chloropyridin-2-yl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The presented methodologies, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), are widely used in pharmaceutical analysis for their robustness and reliability. The information herein is intended to assist researchers and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.

The following sections detail the experimental protocols and present a comparative summary of validation data for both methods, generated in accordance with the International Council for Harmonisation (ICH) guidelines.

Methodology and Experimental Protocols

A critical aspect of pharmaceutical analysis is the validation of the analytical methods to ensure they are fit for their intended purpose.[1] The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.

General Workflow for Analytical Method Validation

The validation of an analytical method follows a structured workflow to ensure all key performance characteristics are evaluated.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Method_Selection Method Selection (HPLC/GC) Parameter_Optimization Parameter Optimization Method_Selection->Parameter_Optimization Specificity Specificity Parameter_Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Precision Precision Linearity_Range->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis HPLC-UV Method Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System UV_Detection UV Detection (275 nm) HPLC_System->UV_Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) UV_Detection->Data_Analysis GC-FID Method Workflow Sample_Prep Sample Preparation (Dissolution in Acetone) GC_System GC System (Capillary Column, Temperature Program) Sample_Prep->GC_System FID_Detection FID Detection GC_System->FID_Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) FID_Detection->Data_Analysis

References

A Comparative Guide to the Catalytic Efficacy in the Synthesis of Substituted Pyrydylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridylacetonitriles is a critical step in the development of novel therapeutics and functional materials. The introduction of the cyanomethyl group into a pyridine ring can be achieved through various catalytic methods, with the choice of catalyst significantly impacting reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the performance of different catalysts, primarily focusing on palladium- and nickel-based systems for the cyanation of substituted halopyridines, a common route to pyridylacetonitriles.

Performance Comparison of Catalytic Systems

The synthesis of substituted pyridylacetonitriles is predominantly achieved through the cross-coupling of halopyridines with a cyanide source. Palladium and nickel complexes are the most extensively studied catalysts for this transformation. The following tables summarize the performance of various catalytic systems, providing a clear comparison of their respective yields and reaction conditions for the synthesis of cyanopyridines, the direct precursors to pyridylacetonitriles.

Table 1: Palladium-Catalyzed Cyanation of Substituted Halopyridines

Catalyst SystemSubstituted HalopyridineCyanide SourceReaction ConditionsYield (%)Reference
Pd₂(dba)₃ / Ligand L1Ethyl 4-chlorobenzoateK₄[Fe(CN)₆]·3H₂ODioxane/H₂O, KOAc, 100°C, 1h97[1]
Palladacycle Precatalyst P14-Chloro-N-benzylimidazoleK₄[Fe(CN)₆]·3H₂ODioxane/H₂O, KOAc, 100°C, 1h99[1]
Pd(OAc)₂ / cataCXium® A2-ChloropyridineZn(CN)₂NMP, 120°C, 24h85
Pd/ZnO NanoparticlesVarious aryl bromides/chloridesK₄[Fe(CN)₆]DMF, 130°C, 12-17hModerate to Good[2][3]
Pd-ZnFe₂O₄ NanoparticlesVarious aryl iodides/bromidesK₄[Fe(CN)₆]DMF, TEA, 100°CGood to Excellent[2]

Table 2: Nickel-Catalyzed Cyanation of Substituted Halopyridines

Catalyst SystemSubstituted HalopyridineCyanide SourceReaction ConditionsYield (%)Reference
NiCl₂·6H₂O / dppfVarious aryl chloridesZn(CN)₂Acetonitrile, DMAP, 80°CGood to Excellent[4]
NiBr₂ / dtbpyVarious aryl halidesCyanogen bromideDioxane, Mn, DBUModerate to Good[5]
Ni(cod)₂ / PPh₃Benzyl chloridesTrimethylsilyl cyanide--
NiCl₂·1,10-phen / ZnAryl iodides/bromidesCyanogen bromideDioxaneModerate to Good[5]
Ni-catalyst / JosiPhos ligand(Hetero)aryl bromides/chloridesK₄[Fe(CN)₆]Biphasic aqueousGood[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for palladium- and nickel-catalyzed cyanation reactions.

General Procedure for Palladium-Catalyzed Cyanation of (Hetero)aryl Halides

To a screw-top test tube equipped with a magnetic stir bar, the palladium precatalyst, ligand, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equivalents), and the solid (hetero)aryl halide (1 mmol) are added. The vessel is sealed with a Teflon-lined screw-cap septum, then evacuated and backfilled with nitrogen (repeated three times). If the (hetero)aryl halide is a liquid, it is added at this stage via syringe, followed by dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (KOAc) in degassed water (2.5 mL). The reaction mixture is then stirred at the specified temperature for the given time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Nickel-Catalyzed Reductive Cyanation of Aryl Halides

In a 10 mL Schlenk tube, NiCl₂·1,10-phen (7.0 mg, 0.02 mmol) and zinc powder (39.2 mg, 0.6 mmol) are added sequentially. Subsequently, the aryl iodide or aryl bromide (0.20 mmol) is added in dioxane (0.50 mL) under a nitrogen atmosphere. The reaction mixture is stirred at the designated temperature for the specified duration. Upon completion, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the desired nitrile.[5]

Catalytic Pathway and Workflow

The catalytic cycle for the palladium-catalyzed cyanation of aryl halides is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[8] Understanding this pathway is essential for optimizing reaction conditions and troubleshooting potential issues.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation (Cyanide Exchange) PdII_Aryl->Transmetalation PdII_Cyano Aryl-Pd(II)-CN L_n Transmetalation->PdII_Cyano MX M-X Transmetalation->MX RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Catalyst Regeneration ArylCN Aryl-CN RedElim->ArylCN Product ArylX Aryl-X ArylX->OxAdd CN_source M-CN CN_source->Transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, ligand, cyanide source, and aryl halide to flask. - Create inert atmosphere (e.g., N2). start->setup solvent Add degassed solvent and any liquid reagents. setup->solvent reaction Heat and stir the reaction mixture for the specified time. solvent->reaction workup Work-up: - Quench reaction. - Extract with organic solvent. - Wash with water and brine. reaction->workup purification Purification: - Dry organic layer. - Concentrate solvent. - Purify by column chromatography. workup->purification product Isolated Pyridylacetonitrile Product purification->product

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for the proper disposal of 2-(5-Chloropyridin-2-yl)acetonitrile, a halogenated pyridine derivative. Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, the following guidance is based on the known hazards of structurally similar chemicals, such as chlorinated pyridines and organonitriles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as hazardous, potentially toxic if ingested, and an irritant to skin and eyes.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).[1][2]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2][3][4]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1][2][4]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3][4]

Hazard Data of a Structurally Similar Compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂[MySkinRecipes]
Molecular Weight 152.58 g/mol [MySkinRecipes]
Appearance Solid[Sigma-Aldrich]
Melting Point 43-48 °C[Sigma-Aldrich]
Boiling Point 170-172 °C[Sigma-Aldrich]
Flash Point > 110 °C (> 230.0 °F)[Sigma-Aldrich]
Hazard Class Acute Toxicity 3 (Oral); Eye Damage 1; Skin Irritation 2; Specific Target Organ Toxicity - Single Exposure 3[Sigma-Aldrich]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[Sigma-Aldrich]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification and handling as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Characterization and Segregation

  • This compound must be segregated as a halogenated organic waste .[4] Do not mix it with non-halogenated waste streams to ensure proper disposal.[4]

  • Keep this waste separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[5]

Step 2: Waste Collection and Storage

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, sealable container made of a compatible material (e.g., glass or polyethylene).[1][2]

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must also be treated as hazardous waste and collected in a separate, clearly labeled container or bag.[2][3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible substances.[6] The storage area should have secondary containment to manage any potential leaks.[4]

Step 3: Labeling of Hazardous Waste

  • Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[1][5]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[1]

  • List all constituents and their approximate percentages if it is a mixed waste.[1]

Step 4: Arrange for Professional Disposal

  • The standard and required method for the disposal of chlorinated organic compounds is to engage a licensed professional hazardous waste disposal company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][4]

  • Provide the EHS department or the disposal company with all available information about the waste, including its name and quantity.[2]

  • The most common disposal method for such compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3][7]

Disposal Workflow

DisposalWorkflow A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS for Pickup by Licensed Disposal Company E->F G Professional Disposal: High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(5-Chloropyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(5-Chloropyridin-2-yl)acetonitrile

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[1][2][3]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[1][2][3][4][5]
Eye/Face Protection Safety glasses or gogglesWear safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against splashes.
Respiratory Protection Not typically requiredUse only in a well-ventilated area. If dusts or aerosols are generated, a respirator may be necessary.
Operational and Disposal Plans

Handling and Storage:

  • Use in a well-ventilated area.[6]

  • Avoid contact with skin and eyes.[7]

  • Avoid formation of dust and aerosols.[7][8]

  • Keep container tightly closed.[6]

  • Store in a cool, dry place away from incompatible materials.[6]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment, including chemical-impermeable gloves.[7][8]

  • Prevent further leakage or spillage if it is safe to do so.[7][8]

  • Do not let the chemical enter drains.[7][8]

  • Collect the spillage and arrange for disposal.[7]

Experimental Workflow for Handling this compound

G prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust/aerosol formation prep->handling Proceed with caution storage Storage - Tightly closed container - Cool, dry place handling->storage After use spill Spill Response - Evacuate and ventilate - Contain and collect handling->spill If spill occurs emergency Emergency - Follow first aid procedures - Seek medical attention handling->emergency If exposure occurs disposal Disposal - Follow regulations - Dispose of contaminated PPE storage->disposal When no longer needed spill->disposal

Caption: Workflow for the safe handling and management of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.